Product packaging for Osimertinib(Cat. No.:CAS No. 1421373-65-0)

Osimertinib

货号: B560133
CAS 编号: 1421373-65-0
分子量: 499.6 g/mol
InChI 键: DUYJMQONPNNFPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Osimertinib (also known as AZD9291) is a small molecule, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for targeted cancer research . It is an irreversible inhibitor designed to selectively target mutant forms of EGFR, including both sensitizing mutations (L858R and exon 19 deletions) and the acquired resistance mutation T790M, while sparing the wild-type EGFR receptor . This targeted mechanism of action is a key focus of research aimed at overcoming resistance to first-generation EGFR TKIs and potentially reducing off-target toxicity . In preclinical studies, this compound has demonstrated potent antitumour activity and effectively crosses the blood-brain barrier, making it a compelling candidate for investigating treatments for central nervous system (CNS) metastases . Its main pharmacologically active metabolites, AZ7550 and AZ5104, contribute to its overall efficacy profile . The compound is defined by the chemical formula C28H33N7O2 and has an average molecular weight of 499.619 g/mol . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N7O2 B560133 Osimertinib CAS No. 1421373-65-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJMQONPNNFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025961
Record name Osimertinib
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Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421373-65-0
Record name Osimertinib
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URL https://commonchemistry.cas.org/detail?cas_rn=1421373-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Osimertinib [USAN]
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Record name Osimertinib
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Record name Osimertinib
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Record name OSIMERTINIB
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Osimertinib on EGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[2] This guide provides a detailed examination of this compound's molecular interactions, its effects on downstream signaling cascades, quantitative efficacy data, mechanisms of resistance, and the experimental protocols used to characterize its activity.

The EGFR Signaling Pathway in NSCLC

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[3][4] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to constitutive, ligand-independent activation of the receptor.[5] This aberrant activation triggers a cascade of downstream signaling events, primarily through two major pathways:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: This cascade is a key mediator of cell survival, growth, and metabolism.

The sustained signaling from these pathways drives the uncontrolled growth and survival characteristic of tumor cells.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mutant_EGFR Mutant EGFR (e.g., L858R, T790M) Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) Mutant_EGFR->Downstream Phosphorylation Blocked Covalent_Bond Covalent Bond (at Cys797) Mutant_EGFR->Covalent_Bond This compound This compound This compound->Mutant_EGFR Binds to ATP Pocket ATP ATP Block X ATP->Block Block->Mutant_EGFR Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_C797S EGFR with T790M/C797S (On-Target Resistance) Downstream Downstream Signaling (Reactivated) EGFR_C797S->Downstream Ligand-independent signaling restored MET MET Amplification (Off-Target Resistance) MET->Downstream Bypass activation This compound This compound This compound->EGFR_C797S Binding Prevented Proliferation Tumor Growth (Resistance) Downstream->Proliferation Western_Blot_Workflow A 1. Cell Culture & Serum Starvation B 2. This compound Treatment A->B C 3. Cell Lysis & Protein Quant B->C D 4. SDS-PAGE (Separation) C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Antibody Probing) E->F G 7. Signal Detection & Quantification F->G

References

The Precision of Targeted Therapy: A Technical Guide to the Selectivity of Osimertinib for Mutant vs. Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. As a third-generation EGFR tyrosine kinase inhibitor (TKI), its clinical efficacy is intrinsically linked to its remarkable selectivity for sensitizing and resistance mutations within the EGFR kinase domain over the wild-type (WT) receptor. This technical guide provides an in-depth examination of the molecular basis for this selectivity, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The Challenge of Targeting Mutant EGFR

The epidermal growth factor receptor is a critical signaling protein that, when mutated, can become a potent oncogenic driver in NSCLC.[1][2] First and second-generation EGFR TKIs, while initially effective against sensitizing mutations such as exon 19 deletions (Exon19del) and L858R, inevitably lead to the development of resistance.[3][4] The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which accounts for 50-60% of cases.[3] This mutation enhances the ATP affinity of the kinase, reducing the efficacy of ATP-competitive inhibitors. Furthermore, the clinical utility of earlier generation TKIs is often limited by dose-limiting toxicities arising from the inhibition of wild-type EGFR in healthy tissues.

This compound was specifically designed to address these challenges by potently and irreversibly inhibiting both EGFR TKI-sensitizing and T790M resistance mutations while exhibiting significantly lower activity against WT EGFR. This selectivity profile translates into a wider therapeutic window, enabling higher target engagement in the tumor with a more manageable side-effect profile.

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against various mutant forms of EGFR versus the wild-type receptor.

Potency Against Mutant and Wild-Type EGFR

The following table summarizes the in vitro potency of this compound against the kinase activity of various EGFR forms.

EGFR GenotypeIC50 (nM)Fold Selectivity vs. WTReference
Wild-Type ~493.8-
L858R 12.92~38x
Exon 19 Deletion 11.44~43x
L858R + T790M 11.44~43x
Exon 19 Deletion + T790M 12.92~38x

Note: IC50 values can vary between studies due to different experimental conditions.

As the data indicates, this compound is approximately 200-fold more selective for mutant EGFR over wild-type EGFR.

Kinetic Parameters of Inhibition

A deeper understanding of this compound's selectivity can be gained from its kinetic parameters, which dissect the binding affinity (Ki) and the rate of covalent inactivation (kinact).

EGFR FormKi (nM)kinact (s-1)kinact/Ki (M-1s-1)Reference
Wild-Type 102 ± 150.013 ± 0.001127,000
L858R 34 ± 40.040 ± 0.0021,180,000
L858R/T790M 6 ± 10.040 ± 0.0016,670,000

These kinetic studies reveal that this compound binds with a 3-fold higher affinity and reacts 3-fold faster with the L858R mutant compared to WT EGFR. For the double mutant L858R/T790M, it binds 17-fold tighter and reacts 3-fold faster than with the wild-type. The overall inactivation efficiency (kinact/Ki) is 20-fold and 50-fold higher for L858R and L858R/T790M, respectively, compared to WT EGFR.

Molecular Mechanism of Selective Inhibition

This compound's selectivity is rooted in its unique chemical structure and its covalent mechanism of action. It is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.

The key to its selectivity lies in how the T790M mutation alters the ATP-binding pocket. The bulkier methionine residue at position 790, which confers resistance to first and second-generation TKIs, creates a favorable hydrophobic pocket that is exploited by this compound's structure. This allows for improved binding affinity and optimal positioning of its acrylamide "warhead" for covalent bond formation with C797. In contrast, in WT EGFR, the smaller threonine at position 790 does not provide the same favorable interactions, leading to weaker binding of this compound.

Molecular dynamics simulations and crystal structures have confirmed that this compound interacts extensively with the Met790 residue in the mutant EGFR, an interaction that is absent with Thr790 in the wild-type enzyme.

Impact on Downstream Signaling Pathways

By selectively inhibiting the kinase activity of mutant EGFR, this compound effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_this compound cluster_membrane cluster_this compound cluster_cytoplasm cluster_nucleus EGFR_WT Wild-Type EGFR RAS RAS EGFR_WT->RAS PI3K PI3K EGFR_WT->PI3K EGFR_Mut Mutant EGFR (L858R, Ex19del, T790M) EGFR_Mut->RAS EGFR_Mut->PI3K This compound This compound This compound->EGFR_WT Weak Inhibition This compound->EGFR_Mut Strong Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Differential inhibition of EGFR signaling by this compound.

In cells with mutant EGFR, these pathways are constitutively active, driving oncogenesis. This compound potently inhibits the phosphorylation of mutant EGFR, leading to the downregulation of both the MAPK and PI3K/AKT/mTOR pathways. This results in decreased cancer cell proliferation and angiogenesis. Due to its lower potency against WT EGFR, these vital signaling pathways are less affected in healthy cells at therapeutic concentrations of the drug, which is the basis for its improved safety profile.

Experimental Protocols for Assessing Selectivity

The determination of this compound's selectivity relies on a tiered approach, progressing from biochemical assays to cell-based models and finally to in vivo studies.

Experimental_Workflow cluster_biochem In Vitro Potency & Selectivity cluster_cell Cellular Potency & Pathway Inhibition cluster_invivo In Vivo Efficacy & Therapeutic Window start Hypothesis: Selective inhibition of mutant EGFR biochemical Biochemical Kinase Assays start->biochemical ic50 Determine IC50 values for mutant vs. wild-type EGFR biochemical->ic50 kinetic Determine Ki and kinact for covalent inhibition biochemical->kinetic cell_based Cell-Based Assays proliferation Cell proliferation/viability assays (e.g., MTS, CellTiter-Glo) cell_based->proliferation phosphorylation Western blot or ELISA for p-EGFR, p-AKT, p-ERK cell_based->phosphorylation in_vivo In Vivo Xenograft Models tumor_regression Measure tumor regression in mice with mutant EGFR xenografts in_vivo->tumor_regression toxicity Assess toxicity and effects on wild-type EGFR in healthy tissues in_vivo->toxicity conclusion Confirmation of Selective Potency and Efficacy ic50->cell_based kinetic->cell_based proliferation->in_vivo phosphorylation->in_vivo tumor_regression->conclusion toxicity->conclusion

Caption: Experimental workflow for evaluating this compound's selectivity.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified EGFR kinase domains (wild-type and mutant).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (WT, L858R, Exon19del, T790M, etc.) are expressed and purified. A generic tyrosine kinase substrate peptide is used.

  • Assay Reaction: The kinase, substrate, and [γ-³³P]-ATP are combined in a reaction buffer. The assay is initiated by the addition of ATP.

  • Inhibitor Addition: this compound is added at a range of concentrations to determine the IC50 value. For kinetic studies (Ki, kinact), pre-incubation times of the inhibitor with the enzyme are varied before the addition of ATP.

  • Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]-ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. IC50 values are determined by fitting the data to a four-parameter logistic curve. Kinetic parameters are derived from progress-curve analysis.

Cell-Based Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines engineered to express different EGFR genotypes.

Methodology:

  • Cell Culture: Human lung cancer cell lines (e.g., PC-9 for Exon19del, H1975 for L858R/T790M) or Ba/F3 cells engineered to express specific EGFR mutations are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a set period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay. These assays quantify metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The results are normalized to vehicle-treated control cells, and IC50 values are calculated to determine the concentration of this compound required to inhibit cell growth by 50%.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Methodology:

  • Tumor Implantation: NSCLC cells harboring specific EGFR mutations are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, once daily, at various doses.

  • Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised and weighed.

  • Toxicity and Pharmacodynamic Assessment: The body weight of the mice is monitored as an indicator of general toxicity. Tumor and plasma samples can be collected to assess drug concentrations and the inhibition of downstream signaling molecules (e.g., p-EGFR) via Western blot or immunohistochemistry.

Conclusion

The therapeutic success of this compound is a direct consequence of its exquisite selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is achieved through a combination of optimized non-covalent interactions within the ATP-binding pocket altered by the T790M mutation and an irreversible covalent bond with C797. This molecular precision allows for potent inhibition of the oncogenic signaling pathways that drive tumor growth in EGFR-mutant NSCLC, while minimizing the mechanism-based toxicities associated with the inhibition of wild-type EGFR. The rigorous preclinical evaluation, from biochemical assays to in vivo models, has been instrumental in defining the therapeutic window and confirming the differentiated profile of this compound, establishing it as a cornerstone of targeted therapy for this patient population.

References

The Molecular Blueprint of a Targeted Therapy: How Osimertinib Selectively Inhibits the EGFR T790M Mutant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) kinase domain represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This acquired resistance mechanism diminishes the efficacy of first and second-generation EGFR tyrosine kinase inhibitors (TKIs). Osimertinib (AZD9291), a third-generation EGFR TKI, was specifically designed to overcome this resistance by potently and selectively targeting EGFR mutants, including T790M, while sparing wild-type (WT) EGFR. This guide provides a detailed technical overview of the molecular basis for this compound's targeted action, supported by quantitative data, experimental protocols, and visual representations of the underlying biological processes.

Molecular Mechanism of Action: Covalent Inhibition and Structural Selectivity

This compound's efficacy against the T790M mutant stems from its unique chemical structure and covalent binding mechanism. It is a mono-anilino-pyrimidine compound that irreversibly binds to the EGFR kinase domain.[1] The key to its potent and selective action lies in the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible interaction effectively blocks the binding of ATP, thereby inhibiting the receptor's kinase activity and halting downstream signaling pathways that drive tumor growth and survival.

The T790M mutation, a substitution of threonine with a bulkier methionine at position 790, increases the receptor's affinity for ATP, which outcompetes first and second-generation TKIs. This compound overcomes this by not only forming the covalent bond with Cys797 but also through favorable hydrophobic interactions with the methionine at position 790. This dual-pronged approach contributes to its high potency against the T790M mutant.

Crucially, this compound exhibits significant selectivity for mutant EGFR over wild-type EGFR. In recombinant enzyme assays, this compound demonstrated nearly 200-fold greater potency against the L858R/T790M double mutant compared to wild-type EGFR. This selectivity is attributed to the specific conformation of the ATP-binding pocket in the mutant receptor, which allows for optimal positioning of this compound's reactive acrylamide group for covalent bond formation with Cys797. This preferential binding minimizes off-target effects on wild-type EGFR, leading to a more favorable safety profile compared to earlier generation TKIs.

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound against various EGFR genotypes has been extensively characterized using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values of this compound against different EGFR variants.

EGFR GenotypeCell LineAssay TypeIC50 (nM)Reference
Exon 19 deletion + T790M Ba/F3Cell ViabilityLow
L858R + T790M Ba/F3Cell ViabilityLow
Wild-Type EGFR Ba/F3Cell ViabilityHigh
EGFR T790M NCI-H1975Cell ViabilityPotent
Wild-Type EGFR A549Cell ViabilityLess Potent

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the EGFR kinase domain.

Materials:

  • EGFR T790M recombinant enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound) and control inhibitor (e.g., staurosporine)

  • 384-well plate

Procedure:

  • Tracer Optimization (Optional): Perform a serial dilution of the kinase tracer to determine the optimal concentration that yields a robust assay window. This is typically a concentration at or near the Kd of the tracer for the kinase.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer A to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase Buffer A

    • Test compound or DMSO (vehicle control)

    • EGFR T790M enzyme

    • A mix of LanthaScreen™ Eu-anti-Tag Antibody and Alexa Fluor™ 647-labeled Kinase Tracer

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975 harboring L858R/T790M mutations)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1.5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of inhibitor efficacy.

Materials:

  • NSCLC cell lines

  • This compound

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat cells with desired concentrations of this compound for a specified duration (e.g., 2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Signaling Pathways and Visualization

EGFR activation triggers a cascade of intracellular signaling pathways that are critical for cell proliferation, survival, and differentiation. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. This compound's inhibition of EGFR phosphorylation effectively blocks the activation of these pro-survival pathways.

EGFR Signaling Pathway Overview

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (T790M)

Caption: Overview of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Inhibitor Comparison

Experimental_Workflow start Start: Select Cell Lines (e.g., NCI-H1975, A549) cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis western_blot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion: Evaluate Potency and Selectivity data_analysis->conclusion

Caption: A typical experimental workflow for the in vitro comparison of EGFR inhibitors.

Conclusion

This compound represents a paradigm of structure-based drug design, effectively addressing the clinical challenge of acquired resistance to EGFR TKIs mediated by the T790M mutation. Its covalent binding mechanism, coupled with its selectivity for mutant over wild-type EGFR, provides a potent and durable therapeutic response in patients with T790M-positive NSCLC. The experimental methodologies and signaling pathway visualizations presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the molecular intricacies of targeted cancer therapies. Understanding these fundamental principles is crucial for the continued development of next-generation inhibitors that can overcome emerging resistance mechanisms and improve patient outcomes.

References

The Dawn of a New Era in EGFR-Targeted Therapy: A Technical Guide to the Discovery and Preclinical Development of AZD9291 (Osimertinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and preclinical development of AZD9291 (osimertinib), a paradigm-shifting third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Facing the clinical challenge of acquired resistance to first and second-generation EGFR TKIs, primarily driven by the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC), scientists at AstraZeneca embarked on a mission to develop a mutant-selective inhibitor that could overcome this resistance while sparing wild-type (WT) EGFR, thereby reducing associated toxicities.[1][2][3] This document details the medicinal chemistry journey, the intricate mechanism of action, and the comprehensive preclinical evaluation that paved the way for AZD9291's success in the clinic.

The Medicinal Chemistry Odyssey: From Lead to Candidate

The discovery of AZD9291 was a testament to a structure-guided drug design strategy.[4][5] The project, initiated in May 2009, began with the screening of forty compounds against both T790M mutant and wild-type EGFR. The core objective was to identify a compound that could selectively target the methionine residue of the T790M mutant over the threonine residue in wild-type EGFR.

The evolution from an early lead compound to the clinical candidate involved meticulous optimization of a mono-anilino-pyrimidine scaffold. Key structure-activity relationship (SAR) insights guided the chemical modifications to enhance potency against both EGFR sensitizing mutations (EGFRm+) and the T790M resistance mutation, while critically maintaining selectivity over wild-type EGFR. This effort led to the identification of AZD9291, a compound with a desirable balance of potent mutant EGFR inhibition, selectivity, and favorable drug-like properties.

Table 1: In Vitro Potency of AZD9291 Against EGFR Mutations

Cell LineEGFR Mutation StatusAZD9291 IC50 (nM)
PC-9Exon 19 deletion (Activating)13 - 54
H3255L858R (Activating)Data not specified in provided text
H1975L858R + T790M (Double Mutant)< 15
PC-9VanRExon 19 deletion + T790M (Double Mutant)< 15
LoVoWild-TypeData not specified in provided text
Data synthesized from multiple preclinical studies.

Mechanism of Action: Irreversible and Selective Inhibition

AZD9291 is an irreversible inhibitor of the EGFR kinase. It forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain. This irreversible binding leads to sustained inhibition of EGFR signaling. The key innovation of AZD9291 lies in its selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for minimizing the dose-limiting toxicities, such as rash and diarrhea, that are commonly associated with the inhibition of wild-type EGFR in the skin and gastrointestinal tract.

Signaling Pathway Inhibition

By inhibiting the phosphorylation of mutant EGFR, AZD9291 effectively blocks downstream signaling pathways critical for tumor cell proliferation and survival, including the RAS-MAPK and PI3K-AKT pathways. Preclinical studies demonstrated that treatment with AZD9291 leads to a profound and sustained inhibition of phosphorylated EGFR (p-EGFR) and downstream effectors like ERK and S6 in tumor models.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD9291 AZD9291 AZD9291->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of AZD9291.

Preclinical Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of AZD9291 were extensively characterized in preclinical models, which were instrumental in predicting the human pharmacokinetics and efficacious dose.

Pharmacokinetics

AZD9291 demonstrated oral bioavailability in various animal species. In vivo studies in mice revealed that AZD9291 is metabolized into two active metabolites, AZ5104 and AZ7550. Notably, AZ5104 was found to be more potent than the parent compound, AZD9291. Mathematical modeling incorporating the exposure of both AZD9291 and its active metabolites was crucial for accurately predicting the clinical dose.

A key finding from preclinical studies was the superior brain penetration of this compound compared to other EGFR-TKIs like gefitinib, afatinib, and rociletinib. This characteristic suggested its potential for efficacy against brain metastases, a common site of disease progression in NSCLC patients.

Table 2: Preclinical Pharmacokinetic Parameters of AZD9291

SpeciesDosingKey Findings
MouseOralMetabolized to active metabolites AZ5104 and AZ7550.
RatOralRadioactivity from [14C]this compound was rapidly absorbed and distributed into the brain.
Cynomolgus MonkeyOral (micro-dosing)[11C]this compound showed markedly greater brain exposure than [11C]rociletinib and [11C]gefitinib.
Pharmacodynamics

Pharmacodynamic studies in tumor-bearing mice confirmed that AZD9291 effectively engages its target in vivo. A single oral dose of AZD9291 in mice with H1975 (L858R/T790M) xenografts resulted in strong and sustained inhibition of EGFR phosphorylation. This on-target activity correlated with the inhibition of downstream signaling pathways. Due to its irreversible binding, the pharmacodynamic effect of AZD9291 was observed to be more prolonged than what would be predicted by its pharmacokinetic half-life in mice.

PD_Workflow Mouse Tumor-Bearing Mouse (H1975 Xenograft) Dosing Single Oral Dose of AZD9291 (5 mg/kg) Mouse->Dosing Harvest Tumor Harvest at Multiple Time Points Dosing->Harvest Analysis Immunohistochemistry for p-EGFR and downstream markers Harvest->Analysis Result Sustained Inhibition of Target Phosphorylation Analysis->Result

Caption: Experimental workflow for in vivo pharmacodynamic assessment.

In Vivo Efficacy: Profound and Durable Tumor Regression

AZD9291 demonstrated remarkable anti-tumor activity in a range of preclinical models, including cell line-derived xenografts and genetically engineered mouse models of EGFR-mutant NSCLC.

Once-daily oral administration of AZD9291 induced significant, dose-dependent tumor regression in xenograft models harboring both EGFR sensitizing mutations (PC-9) and the T790M resistance mutation (H1975). Tumor shrinkage was observed at doses as low as 2.5 mg/kg/day.

Long-term dosing studies revealed the potential for complete and durable responses. In the PC-9 xenograft model, 40 daily doses of 5 mg/kg AZD9291 led to the disappearance of visible tumors in all treated animals, a response that was sustained for over 200 days. Similarly, in the H1975 model, complete responses were observed in the majority of treated mice. These preclinical efficacy data provided a strong rationale for the clinical development of AZD9291.

Table 3: Summary of In Vivo Efficacy Studies

ModelEGFR MutationTreatmentOutcome
PC-9 XenograftExon 19 deletionAZD9291 (2.5 - 5 mg/kg/day)Dose-dependent tumor regression; complete and durable responses with long-term dosing.
H1975 XenograftL858R + T790MAZD9291 (2.5 - 5 mg/kg/day)Dose-dependent tumor regression; complete responses in the majority of mice with long-term dosing.
EGFRm TransgenicL858R or L858R/T790MAZD9291 (5 mg/kg/day)Significant and sustained tumor regression.
PC9 Brain MetastasesExon 19 deletionAZD9291 (clinically relevant doses)Sustained tumor regression.

Safety Pharmacology and Toxicology

A critical aspect of the preclinical development of AZD9291 was its safety profile. The selectivity of AZD9291 for mutant EGFR over wild-type EGFR was predicted to translate into an improved safety margin compared to earlier generation TKIs. In vivo toxicology studies were conducted in rats to assess the potential for adverse effects. The compound was generally well-tolerated in preclinical models, with minimal body weight loss observed even with long-term dosing. A key differentiating feature was the reduced incidence of hyperglycemia, a side effect linked to off-target inhibition of the insulin-like growth factor 1 receptor (IGF1R) by some earlier compounds.

Investigating Acquired Resistance

Even during preclinical development, the potential for acquired resistance to AZD9291 was an area of investigation. Studies using in vitro and in vivo models demonstrated that resistance could emerge through various mechanisms, including the activation of bypass signaling pathways involving RAS-MAPK. In some preclinical models, acquired resistance was associated with an increased dependence on RAS signaling. These findings highlighted the potential for combination therapies to overcome or delay the emergence of resistance. For instance, combining AZD9291 with a MEK inhibitor, such as selumetinib, showed promise in preclinical models of acquired resistance.

Conclusion

The discovery and preclinical development of AZD9291 represent a landmark achievement in targeted cancer therapy. Through a sophisticated medicinal chemistry effort, a highly potent and selective irreversible inhibitor of mutant EGFR was identified. Comprehensive preclinical evaluation demonstrated a promising profile of potent anti-tumor efficacy, favorable pharmacokinetics with excellent brain penetration, and a safety profile consistent with its selective mechanism of action. These robust preclinical data laid a solid foundation for the successful clinical development of AZD9291 (this compound), which has transformed the treatment landscape for patients with EGFR-mutated NSCLC.

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol) Cells (e.g., PC-9, H1975) were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of AZD9291 or control compounds. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. IC50 values were calculated from the dose-response curves.

EGFR Phosphorylation Assay (Western Blot) Cells were treated with AZD9291 for a specified time. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. After washing, membranes were incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Efficacy Studies Female athymic nude or SCID mice were subcutaneously inoculated with human NSCLC cells (e.g., PC-9 or H1975). When tumors reached a predetermined size, mice were randomized into treatment and control groups. AZD9291, formulated in a suitable vehicle (e.g., 0.5% w/v hydroxypropyl methylcellulose / 0.1% w/v Tween 80), was administered orally once daily. Tumor volumes were measured regularly using calipers. Body weight and general health of the animals were monitored throughout the study.

Pharmacodynamic Studies in Xenograft Models Mice bearing established tumors were treated with a single oral dose of AZD9291. At various time points post-dose, animals were euthanized, and tumors were excised. Tumors were then either flash-frozen for biochemical analysis or fixed in formalin for immunohistochemical staining to assess the levels of p-EGFR and downstream signaling proteins.

Rat In Vivo Toxicology Studies Male RccHan:WIST rats were administered a single oral dose of the test compound suspended in 0.5% w/v HPMC/0.1% w/v Tween in deionized water. Animals were monitored for clinical signs of toxicity, and blood samples were collected at specified time points for analysis of parameters such as blood glucose levels. All animal studies were conducted in accordance with institutional and national animal welfare regulations.

References

Osimertinib's Effect on Downstream Signaling in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Unlike its predecessors, this compound is uniquely designed to selectively target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while largely sparing wild-type EGFR.[1][3] This selectivity enhances its therapeutic index, minimizing off-target effects.[3] This technical guide provides an in-depth exploration of this compound's mechanism of action, with a primary focus on its modulatory effects on critical downstream signaling pathways that drive cancer cell proliferation and survival. We will delve into the quantitative measures of its efficacy, detailed experimental protocols for its study, and visual representations of the molecular cascades it disrupts.

Core Mechanism of Action

This compound's therapeutic efficacy stems from its specific and potent mechanism of action. It functions as a mono-anilino-pyrimidine compound that forms a covalent bond with the cysteine-797 (C797) residue located in the ATP-binding site of the mutant EGFR kinase domain. This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades crucial for tumor growth and survival. A key feature of this compound is its high selectivity for mutant forms of EGFR over the wild-type receptor, which is a significant advantage over earlier generation TKIs.

Impact on Downstream Signaling Pathways

By inhibiting the kinase activity of mutant EGFR, this compound effectively shuts down multiple downstream signaling pathways that are constitutively active in EGFR-driven cancers. The two primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) cascades.

1. The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, survival, and proliferation. In EGFR-mutant cancers, this pathway is often hyperactivated. Upon EGFR activation, PI3K is recruited to the plasma membrane and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth.

This compound's inhibition of EGFR phosphorylation prevents the activation of PI3K, leading to a cascade of inhibitory effects downstream. This results in decreased phosphorylation of AKT and mTOR, ultimately leading to the suppression of cell proliferation and the induction of apoptosis.

PI3K_AKT_mTOR_Pathway Apoptosis receptor Mutant EGFR PI3K PI3K receptor->PI3K p drug This compound drug->receptor pathway_protein pathway_protein downstream_effect downstream_effect inhibited_effect inhibited_effect AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR signaling cascade.

2. The RAS/RAF/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade that regulates cell division, differentiation, and survival. Activation of EGFR leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase RAS. Activated RAS triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus to activate transcription factors that promote cell cycle progression.

This compound's blockade of EGFR prevents the activation of RAS and the subsequent phosphorylation cascade. This leads to decreased levels of phosphorylated ERK, resulting in cell cycle arrest and inhibition of proliferation.

MAPK_ERK_Pathway Cell Proliferation & Differentiation receptor Mutant EGFR RAS RAS receptor->RAS p drug This compound drug->receptor pathway_protein pathway_protein downstream_effect downstream_effect RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Proliferation ERK->Proliferation

Caption: this compound blocks the RAS/RAF/MEK/ERK signaling pathway.

Quantitative Data on this compound's Efficacy

The potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values against various EGFR-mutant cancer cell lines.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
PC-9Exon 19 deletion0.007 - 0.001 (sensitive)
HCC827Exon 19 deletion0.0002 - 0.0003 (sensitive)
H1975L858R, T790M~10-20 (sensitive)
PC-9ORExon 19 del (this compound Resistant)1927 ± 124
HCC827ORExon 19 del (this compound Resistant)2807 ± 267

Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to this compound can develop through various mechanisms, which can be broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-target).

  • On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of this compound.

  • Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common bypass tracks include:

    • MET Amplification: Leads to persistent activation of downstream pathways like PI3K/AKT and MAPK, independent of EGFR.

    • HER2 Amplification: Another receptor tyrosine kinase that can activate similar downstream pathways.

    • Downstream Pathway Alterations: Mutations in genes such as KRAS, BRAF, and PIK3CA can also confer resistance.

Resistance_Mechanisms cluster_off_target KRAS/BRAF/PIK3CA Mutations receptor Mutant EGFR on_target EGFR C797S Mutation receptor->on_target pathway pathway receptor->pathway Inhibited Signaling drug This compound drug->receptor on_target->receptor off_target Bypass Pathways effect Cell Survival & Proliferation pathway->effect MET MET MET->pathway HER2 HER2 HER2->pathway KRAS KRAS KRAS->pathway

Caption: On-target and off-target mechanisms of resistance to this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound's effects on cancer cells.

1. Cell Viability Assay (MTT/CellTiter-Glo)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Measurement (MTT Protocol):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Measurement (CellTiter-Glo Protocol):

    • Add CellTiter-Glo reagent to each well, equal to the volume of the cell culture medium.

    • Shake the plate for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

2. Western Blot Analysis

This technique is used to detect changes in protein levels and phosphorylation status of EGFR and its downstream targets.

  • Cell Treatment & Lysis:

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using densitometry software. The membrane can be stripped and re-probed for total protein and loading controls (e.g., GAPDH, β-actin).

3. Immunoprecipitation (IP)

IP is used to isolate EGFR and its associated proteins to study protein-protein interactions.

  • Cell Lysis: Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer.

  • Pre-clearing Lysate: (Optional but recommended) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-EGFR) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads 3-4 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the bound proteins.

    • Centrifuge to pellet the beads. The supernatant containing the immunoprecipitated protein is ready for Western blot analysis.

Experimental_Workflow Data Analysis (Densitometry) step step process process output output Culture Culture Treatment Treatment Culture->Treatment Harvest Harvest Treatment->Harvest Quantify Quantify Harvest->Quantify IP IP Quantify->IP WB WB Quantify->WB IP->WB Analysis Analysis WB->Analysis

References

Methodological & Application

Application Notes and Protocols for Establishing and Characterizing Osimertinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing osimertinib-resistant non-small cell lung cancer (NSCLC) cell lines. Understanding the mechanisms of resistance to this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is crucial for developing novel therapeutic strategies to overcome treatment failure.[1][2][3] This document outlines detailed protocols for generating resistant cell lines and for their subsequent molecular and phenotypic characterization.

Introduction

This compound is a cornerstone in the treatment of NSCLC patients with EGFR-activating mutations, including the T790M resistance mutation.[3] Despite its initial efficacy, acquired resistance to this compound inevitably develops, limiting its long-term clinical benefit.[2] The mechanisms of acquired resistance are heterogeneous and can be broadly categorized into EGFR-dependent and EGFR-independent alterations. Common resistance mechanisms include secondary mutations in the EGFR gene (e.g., C797S), amplification of bypass signaling pathways such as MET and HER2, activation of downstream pathways like RAS-MAPK and PI3K-AKT, and phenotypic changes like epithelial-mesenchymal transition (EMT). The development of robust in vitro models of this compound resistance is essential for studying these mechanisms and for the preclinical evaluation of new therapeutic approaches.

Data Presentation: Mechanisms of Acquired this compound Resistance

The following table summarizes the common molecular mechanisms of acquired resistance to this compound, categorized as either on-target (EGFR-dependent) or off-target (EGFR-independent).

CategoryMechanismFrequency (Approximate)Key Molecular ChangesReferences
On-Target Secondary EGFR Mutations6-22%C797S, G724S, L718Q, L792H
EGFR AmplificationDescribedIncreased EGFR copy number
Off-Target MET Amplification15-30%Increased MET copy number and protein expression
HER2 (ERBB2) Amplification2-5%Increased HER2 copy number and protein expression
Downstream Pathway AlterationsVariableMutations or amplifications in KRAS, BRAF, PIK3CA
Histologic/Phenotypic Transformation14-15%Epithelial-to-Mesenchymal Transition (EMT), Small Cell Lung Cancer (SCLC) transformation
Oncogenic FusionsRareRET, ALK fusions

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines by Dose-Escalation

This protocol describes a widely used method for generating this compound-resistant cell lines through continuous, stepwise exposure to increasing concentrations of the drug.

Workflow for Generating this compound-Resistant Cell Lines

G cluster_0 Phase 1: Initial Culture & IC50 Determination cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Establishment & Maintenance start Start with parental EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827, H1975) ic50 Determine the IC50 of This compound for the parental cell line start->ic50 treat_low Treat cells with this compound at a starting concentration (e.g., IC10-IC30) ic50->treat_low monitor Monitor cell proliferation and morphology treat_low->monitor increase_dose Once cells recover and proliferate, increase this compound concentration (1.5-2 fold) monitor->increase_dose repeat_cycle Repeat dose escalation cycle increase_dose->repeat_cycle stable_line Establish stable resistant line (proliferating in high concentration, e.g., 1-2 µM) increase_dose->stable_line repeat_cycle->monitor maintenance Maintain resistant cells in medium with a maintenance dose of this compound (e.g., IC10-IC20) stable_line->maintenance characterize Characterize the established resistant cell line maintenance->characterize G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS MET->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

References

Application Notes and Protocols for Osimertinib Subcutaneous Xenograft Study in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a subcutaneous xenograft study in mice to evaluate the efficacy of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Introduction

This compound is an irreversible EGFR tyrosine kinase inhibitor selective for both EGFR sensitizing and T790M resistance mutations.[1] It effectively blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][3] Subcutaneous xenograft models are a fundamental in vivo tool for assessing the anti-tumor efficacy of novel cancer therapeutics like this compound.[4][5] This document outlines the necessary protocols, from cell line selection to data analysis, for a robust and reproducible study.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and interpretation of results.

Table 1: In Vitro Inhibitory Potency of this compound (IC50 Values)

Cell LineEGFR Mutation StatusIC50 (nM)Reference(s)
PC-9Exon 19 deletion8 - 23
H1975L858R / T790M4.6 - 11
PC-9ERExon 19 deletion / T790M166
LoVoExon 19 deletion12.92
LoVoL858R / T790M11.44
LoVoWild-Type EGFR493.8
Calu-3Wild-Type EGFR650
H2073Wild-Type EGFR461

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

Cell LineMouse StrainThis compound DoseRouteOutcomeReference
PC-9Nude5 mg/kg/dayOralTotal and sustained tumor regression
H1975Nude5 mg/kg/dayOralSignificant tumor shrinkage
H1975Nude25 mg/kg/dayOralWell-tolerated with sustained efficacy
PC-9 Luc+NSG1-15 mg/kg (increasing)IPDose-dependent tumor inhibition
PC-9NOD-SCID15 mg/kg (daily or weekly)OralComplete absence of tumor cell homing to lungs

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (e.g., Exon 19 del, L858R, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling cascade and the inhibitory action of this compound.

This compound Subcutaneous Xenograft Experimental Workflow

Xenograft_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Line Culture (e.g., PC-9, H1975) Logarithmic growth phase Cell_Harvest 2. Cell Harvesting & Preparation (Trypsinization, washing) Cell_Culture->Cell_Harvest Cell_Count 3. Cell Counting & Viability Check (Hemocytometer, Trypan Blue) Cell_Harvest->Cell_Count Cell_Resuspend 4. Resuspend Cells (PBS/Matrigel at 1:1) Cell_Count->Cell_Resuspend Tumor_Inoculation 6. Subcutaneous Injection (Right flank, 1-5 x 10^7 cells/mouse) Cell_Resuspend->Tumor_Inoculation Animal_Acclimatization 5. Animal Acclimatization (Immunodeficient mice, 4-6 weeks old) Animal_Acclimatization->Tumor_Inoculation Tumor_Monitoring 7. Tumor Growth Monitoring (Calipers, twice weekly) Tumor_Inoculation->Tumor_Monitoring Randomization 8. Randomization (Tumor volume ~100-150 mm³) Tumor_Monitoring->Randomization Treatment 9. Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment Data_Collection 10. Data Collection (Tumor volume, body weight) Treatment->Data_Collection Endpoint 11. Study Endpoint (Tumor volume limit, e.g., >1000 mm³) Data_Collection->Endpoint Data_Analysis 12. Data Analysis (T/C ratio, statistical tests) Endpoint->Data_Analysis

Caption: Step-by-step workflow for the this compound xenograft study.

Experimental Protocols

1. Cell Line Culture and Maintenance

  • Objective: To prepare a sufficient number of viable tumor cells for implantation.

  • Cell Lines:

    • PC-9: Human lung adenocarcinoma cell line with an EGFR exon 19 deletion.

    • H1975: Human lung adenocarcinoma cell line with EGFR L858R and T790M mutations.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Culture cells until they reach 80-90% confluency.

    • Passage cells every 2-3 days.

    • Ensure cells are in the logarithmic growth phase before harvesting for injection.

2. Animal Models

  • Objective: To provide a suitable host for human tumor cell engraftment and growth.

  • Strain: Immunodeficient mice, such as BALB/c nude or NOD-scid IL2Rgammanull (NSG) mice. NSG mice are recommended for poorly engrafting cell lines.

  • Age: 4-6 weeks old.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Housing: Maintain mice in a specific pathogen-free (SPF) environment with sterile bedding, food, and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Tumor Cell Inoculation

  • Objective: To establish subcutaneous tumors in mice.

  • Materials:

    • Harvested tumor cells

    • Sterile Phosphate-Buffered Saline (PBS) or serum-free medium

    • Matrigel (optional, but recommended to improve engraftment)

    • 1 mL syringes with 25-27 gauge needles

  • Procedure:

    • Harvest cells using trypsin, then neutralize and wash 2-3 times with sterile PBS to remove any remaining medium or trypsin.

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).

    • Centrifuge the required number of cells and resuspend the pellet in a sterile solution. A common suspension is a 1:1 mixture of cold PBS and Matrigel.

    • The final cell concentration should be between 1x10⁷ and 5x10⁷ cells/mL.

    • Anesthetize the mouse. Shave and sterilize the injection site on the right flank.

    • Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.

    • Monitor the mice for recovery from anesthesia and for any adverse reactions.

4. Drug Preparation and Administration

  • Objective: To prepare and administer this compound to the treatment group.

  • Preparation of this compound:

    • Vehicle: A common vehicle for oral administration is 1% Polysorbate 80 (Tween 80) in sterile water.

    • Procedure: Weigh the required amount of this compound powder and suspend it in the vehicle. Vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.

  • Administration:

    • Route: Oral gavage is a common and clinically relevant route.

    • Dose: Doses ranging from 5 mg/kg to 25 mg/kg administered once daily have been shown to be effective. A starting dose of 5-10 mg/kg daily is recommended.

    • Volume: Administer a volume appropriate for the mouse's weight (typically 100-200 µL).

    • Control Group: The control group should receive the vehicle only, administered in the same volume and by the same route as the treatment group.

5. Tumor Growth Monitoring and Data Collection

  • Objective: To monitor tumor progression and the effects of treatment.

  • Procedure:

    • Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.

    • Measure the length (L, the longest dimension) and width (W, the dimension perpendicular to the length).

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .

    • Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

    • Continue monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1000-1500 mm³) or signs of morbidity appear.

6. Endpoint and Data Analysis

  • Objective: To analyze the collected data to determine the efficacy of this compound.

  • Primary Endpoint: Tumor growth inhibition.

  • Calculations:

    • Tumor Growth Inhibition (TGI %): TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100

    • T/C Ratio: T/C (%) = (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint) x 100. A lower T/C ratio indicates greater efficacy.

  • Statistical Analysis:

    • Compare the mean tumor volumes between the treated and control groups using an appropriate statistical test, such as a Student's t-test or ANOVA.

    • A p-value of <0.05 is typically considered statistically significant.

    • Analyze body weight data to assess treatment-related toxicity.

Disclaimer: This protocol is intended for research purposes only. All animal experiments must be conducted in compliance with local regulations and approved by an Institutional Animal Care and Use Committee (IACUC). The specific details of the protocol may need to be optimized for different cell lines and experimental conditions.

References

Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models for Osimertinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and utilization of patient-derived xenograft (PDX) models in the study of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document outlines the protocols for establishing PDX models from non-small cell lung cancer (NSCLC) patient tumors, conducting in vivo efficacy studies with this compound, and performing essential molecular and histological analyses.

Introduction

This compound is a cornerstone in the treatment of NSCLC patients with activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable preclinical tools that preserve the histological and genetic characteristics of the original tumor.[3][4] These models are instrumental in evaluating therapeutic efficacy, investigating mechanisms of drug resistance, and developing personalized treatment strategies.[5]

Core Applications

  • Preclinical Efficacy Testing: Evaluating the anti-tumor activity of this compound in a setting that closely mimics the patient's tumor.

  • Pharmacodynamic (PD) Studies: Assessing the molecular effects of this compound on the EGFR signaling pathway within the tumor tissue.

  • Resistance Mechanism Investigation: Establishing and characterizing this compound-resistant PDX models to identify and study mechanisms of acquired resistance.

  • Combination Therapy Evaluation: Testing the efficacy of this compound in combination with other therapeutic agents to overcome resistance or enhance anti-tumor activity.

Signaling Pathways

This compound exerts its therapeutic effect by selectively and irreversibly inhibiting mutant EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.

EGFR Signaling Pathway and Inhibition by this compound

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell growth and survival. In NSCLC, activating mutations in EGFR lead to the constitutive activation of these pathways. This compound covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, effectively blocking its kinase activity and inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival_PI3K Cell Proliferation & Survival mTOR->Proliferation_Survival_PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival_RAS Cell Proliferation & Survival ERK->Proliferation_Survival_RAS This compound This compound This compound->EGFR Inhibition PDX_Workflow PatientTumor Patient Tumor (Surgically Resected) Implantation Subcutaneous Implantation PatientTumor->Implantation P0_Mouse P0 Mouse Implantation->P0_Mouse TumorGrowth Tumor Growth Monitoring P0_Mouse->TumorGrowth Harvesting Tumor Harvesting (P0) TumorGrowth->Harvesting Passaging Serial Passaging Harvesting->Passaging P1_Mouse P1 Mouse Cohort Passaging->P1_Mouse Expansion Model Expansion (P2, P3...) P1_Mouse->Expansion InVivoStudy In Vivo Efficacy Study (this compound Treatment) Expansion->InVivoStudy Analysis Tumor Analysis (Histology, Western Blot) InVivoStudy->Analysis

References

Application Notes and Protocols for Osimertinib Treatment in Orthotopic Lung Cancer Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the establishment of orthotopic lung cancer mouse models and subsequent treatment with osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The methodologies outlined are based on established preclinical research to ensure reproducibility and relevance for investigating drug efficacy and mechanisms of action.

Mechanism of Action of this compound

This compound is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] By covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, this compound effectively blocks the downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][3][4] Its high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects, offering a favorable therapeutic window.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: this compound Inhibition of EGFR Signaling Pathways.

Experimental Protocols

Protocol 1: Establishment of Orthotopic Lung Cancer Mouse Model

This protocol describes two common methods for establishing orthotopic lung tumors in mice: intrathoracic injection and tail vein injection. The choice of method may depend on the desired tumor localization and metastatic properties.

Materials:

  • Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, PC-9, H1975) expressing luciferase for in vivo imaging.

  • Immunocompromised mice (e.g., BALB/c nude, NOD-SCID, or NSG), 6-8 weeks old.

  • Matrigel® Basement Membrane Matrix.

  • Phosphate-buffered saline (PBS), sterile.

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Insulin syringes with 28-30 gauge needles.

Method A: Intrathoracic Injection

  • Culture NSCLC cells to ~80% confluency. Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel at a concentration of 5x10^6 cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mouse and place it in the right lateral decubitus position.

  • Insert a 30-gauge needle into the left lateral chest wall, through the intercostal space into the lung parenchyma.

  • Slowly inject 20-50 µL of the cell suspension (containing 1-2.5x10^5 cells).

  • Withdraw the needle and monitor the mouse for recovery.

Method B: Tail Vein Injection

  • Prepare the NSCLC cell suspension in sterile PBS at a concentration of 2x10^7 cells/mL.

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Load a 1 mL syringe with a 28-gauge needle with 100 µL of the cell suspension (2x10^6 cells).

  • Secure the mouse in a restrainer and clean the tail with an alcohol wipe.

  • Insert the needle into one of the lateral tail veins and slowly inject the cell suspension.

  • Monitor the mouse for any signs of distress.

Protocol 2: this compound Treatment

This protocol provides a general guideline for the administration of this compound to mice with established orthotopic lung tumors. Dosing and schedule may require optimization based on the specific cell line and mouse model used.

Materials:

  • This compound (pharmaceutical grade).

  • Vehicle for dissolving this compound (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water).

  • Oral gavage needles or equipment for intraperitoneal (IP) injection.

Procedure:

  • Prepare the this compound formulation at the desired concentration.

  • Once tumors are established and detectable via bioluminescence imaging (typically 2-3 weeks post-inoculation), randomize mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups. Common administration routes include oral gavage or IP injection.

  • Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging.

  • Record mouse body weight and observe for any signs of toxicity.

Below is a diagram illustrating the general experimental workflow.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture NSCLC Cell Culture (Luciferase-tagged) Orthotopic_Injection Orthotopic Injection (Intrathoracic or Tail Vein) Cell_Culture->Orthotopic_Injection Tumor_Establishment Tumor Establishment (2-3 weeks) Orthotopic_Injection->Tumor_Establishment Randomization Randomization Tumor_Establishment->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Growth Monitoring (Bioluminescence) Treatment->Monitoring Analysis Data Analysis & Endpoint Monitoring->Analysis

Caption: General Experimental Workflow for this compound Treatment.

Data Presentation

The following tables summarize key quantitative data from various studies on this compound treatment in orthotopic lung cancer mouse models.

Table 1: Orthotopic Model Establishment Parameters

Cell LineMouse StrainInoculation MethodNumber of Cells InjectedReference
3LLC57BL/6IntrathoracicNot Specified
A549BALB/c NudeIntrathoracic5x10^6
PC-9 (Luc+)NSGTail VeinNot Specified
PC14PE6BALB/c NudeIntrathoracic0.5x10^6, 1x10^6, 2x10^6
PC-9 (Luc+)NOD-SCIDTail Vein2x10^6
H1975NudeIntrathoracic2x10^6

Table 2: this compound Treatment Protocols

Cell LineMouse StrainThis compound DoseAdministration RouteTreatment ScheduleReference
PC-9 (Luc+)NSG1-15 mg/kg (increasing)Intraperitoneal5 days/week
PC-9 (Luc+)NOD-SCID15 mg/kgOralDaily or Weekly
PC-9 (Luc+)NOD-SCID25 mg/kgOralDaily or Weekly

Monitoring and Efficacy Assessment

The primary method for monitoring tumor growth in orthotopic lung models is through non-invasive in vivo imaging, most commonly bioluminescence imaging (BLI) for luciferase-expressing tumor cells. This allows for longitudinal tracking of tumor burden and response to treatment. At the end of the study, tumors and metastatic tissues can be harvested for histological and molecular analysis to further assess treatment efficacy.

References

Quantifying Osimertinib and its Metabolites: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of validated methods for the quantification of osimertinib and its active metabolites, AZ5104 and AZ7550, in human plasma and dried blood spots (DBS).

This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Therapeutic drug monitoring (TDM) of this compound and its metabolites is crucial for optimizing treatment efficacy and minimizing toxicity. This application note details the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for accurate and precise quantification in both plasma and DBS matrices.

Signaling Pathway and Metabolism of this compound

This compound selectively and irreversibly inhibits mutant forms of EGFR, including the T790M resistance mutation.[1] Its primary metabolic pathways are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][3] This process yields two pharmacologically active metabolites, AZ5104 and AZ7550, which circulate in plasma at approximately 10% of the parent drug's concentration.[1][2]

Osimertinib_Metabolism This compound Metabolism Pathway This compound This compound (AZD9291) CYP3A4 CYP3A4/5 This compound->CYP3A4 Oxidation & Dealkylation AZ5104 AZ5104 (Active Metabolite) CYP3A4->AZ5104 AZ7550 AZ7550 (Active Metabolite) CYP3A4->AZ7550

This compound Metabolism Pathway

Quantitative Analysis of this compound and its Metabolites

The gold standard for quantifying this compound and its metabolites in biological matrices is LC-MS/MS, owing to its high sensitivity and specificity. The following tables summarize the key quantitative parameters from validated methods for both plasma and DBS.

Table 1: Quantitative LC-MS/MS Parameters for this compound and Metabolites in Human Plasma
ParameterThis compoundAZ5104AZ7550Reference
Linearity Range (ng/mL) 1.25 - 30001.5 - 1201.5 - 120
1 - 7291 - 7291 - 729
10 - 1000--
Lower Limit of Quantification (LLOQ) (ng/mL) 1.251.51.5
111
Intra-day Precision (%RSD) < 10%< 15%< 15%
Inter-day Precision (%RSD) < 10%< 15%< 15%
Accuracy (%) 93.2 - 99.3Within ±15%Within ±15%
Recovery (%) 92.72 ± 6.6--
Table 2: Quantitative LC-MS/MS Parameters for this compound and Metabolites in Dried Blood Spots (DBS)
ParameterThis compoundAZ5104AZ7550Reference
Linearity Range (ng/mL) 1 - 7291 - 7291 - 729
Lower Limit of Quantification (LLOQ) (ng/mL) 111
Intra-day Precision (%RSD) 0.5 - 10.3ValidatedValidated
Inter-day Precision (%RSD) 0.5 - 10.3ValidatedValidated
Accuracy (%) 96.7 - 99.6ValidatedValidated
Recovery (%) 91.89 ± 4.10--

Experimental Protocols

Detailed methodologies for the quantification of this compound and its metabolites are provided below. These protocols are based on established and validated LC-MS/MS methods.

Experimental Workflow

The general workflow for the analysis of this compound and its metabolites in both plasma and DBS involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow General Analytical Workflow cluster_plasma Plasma cluster_dbs Dried Blood Spot (DBS) cluster_analysis Sample Preparation & Analysis Plasma_Collection Venous Blood Collection (EDTA tubes) Centrifugation Centrifugation Plasma_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Plasma_Storage Storage at -80°C Plasma_Separation->Plasma_Storage Protein_Precipitation Protein Precipitation (Acetonitrile or Methanol) Plasma_Storage->Protein_Precipitation DBS_Collection Capillary Blood Collection (e.g., hemaPEN) Drying Drying of Blood Spot DBS_Collection->Drying DBS_Storage Storage at Room Temp. Drying->DBS_Storage Extraction Analyte Extraction DBS_Storage->Extraction LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Extraction->LC_MSMS Data_Analysis Data Quantification LC_MSMS->Data_Analysis

Sample Collection and Analysis Workflow
Protocol 1: Quantification in Human Plasma

This protocol is based on protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • Blank human plasma (K2EDTA)

  • This compound, AZ5104, and AZ7550 analytical standards

  • Internal Standard (IS) (e.g., Propranolol, Pazopanib, or isotopically labeled this compound)

  • Acetonitrile or Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of this compound, AZ5104, AZ7550, and the IS in a suitable solvent (e.g., DMSO or methanol).

  • Prepare working solutions by diluting the stock solutions with acetonitrile/water (50:50, v/v).

3. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range (e.g., 1.25 to 300 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile or methanol containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm or Kinetex EVO C18, 2.1 × 150 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% or 0.2% formic acid in water.

    • B: Acetonitrile or methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A suitable gradient to ensure separation of the analytes and IS.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound, AZ5104, AZ7550, and the IS.

Protocol 2: Quantification in Dried Blood Spots (DBS)

This protocol outlines the analysis of this compound and its metabolites from DBS samples.

1. Materials and Reagents:

  • Same as for plasma analysis, with the addition of whole blood (K2EDTA) for calibrator and QC preparation.

  • DBS collection cards or devices (e.g., hemaPEN).

2. Calibration Standards and Quality Control (QC) Samples in Whole Blood:

  • Prepare calibration standards and QCs by spiking blank whole blood with the appropriate working solutions.

  • Spot a fixed volume of the spiked blood onto the DBS card or device and allow it to dry completely at room temperature.

3. Sample Preparation (Extraction from DBS):

  • Punch out a standardized diameter disc from the center of the dried blood spot.

  • Place the disc in a clean microcentrifuge tube.

  • Add a specific volume of extraction solvent (e.g., acetonitrile/methanol mixture with internal standard).

  • Vortex and sonicate to ensure complete extraction of the analytes.

  • Centrifuge to pellet the paper disc and any precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally similar to those used for plasma analysis, with potential minor modifications to the gradient or injection volume to accommodate the different sample matrix. A 6-minute UHPLC-MS/MS method has been successfully validated.

Stability and Method Validation

Stability:

  • This compound and its metabolites have shown poor stability in plasma at room temperature. Therefore, plasma samples should be processed and frozen at -80°C as soon as possible.

  • In contrast, analytes in DBS are stable for at least 10 days at room temperature, offering a significant advantage for sample collection and transport.

Method Validation:

  • All analytical methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA).

  • Validation parameters should include selectivity, accuracy, precision, recovery, matrix effect, and stability.

  • For DBS methods, the effect of hematocrit on quantification should also be investigated.

Conclusion

The LC-MS/MS methods detailed in this application note provide robust and reliable quantification of this compound and its active metabolites in both plasma and dried blood spots. The use of DBS offers a convenient and stable alternative to traditional plasma sampling, facilitating therapeutic drug monitoring in a wider range of clinical settings. Adherence to these detailed protocols will enable researchers and clinicians to obtain high-quality data for pharmacokinetic studies and personalized patient care.

References

Application Notes and Protocols: Determination of Osimertinib IC50 in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has transformed the treatment landscape for non-small cell lung cancer (NSCLC).[1] Its high potency and selectivity for both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR, represent a significant advancement in targeted cancer therapy.[1][2] The determination of the half-maximal inhibitory concentration (IC50) is a critical in vitro assay to quantify the potency of this compound against various NSCLC cell lines, providing valuable data for preclinical studies and drug development.

This document provides detailed methodologies for determining the IC50 of this compound in NSCLC cell lines, data presentation guidelines, and visualizations of the experimental workflow and relevant signaling pathways.

Core Mechanism of Action

This compound is a mono-anilino-pyrimidine compound that selectively inhibits mutant forms of the EGFR.[1] EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] In NSCLC, specific mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division. This compound exerts its therapeutic effect through:

  • Irreversible Covalent Binding: this compound forms a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor.

  • Selective Inhibition of Mutant EGFR: A key feature of this compound is its high selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR harboring sensitizing mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. This selectivity minimizes off-target effects and improves the therapeutic window.

  • Inhibition of Downstream Signaling Pathways: By blocking EGFR activation, this compound effectively inhibits critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation and survival.

Data Presentation

Quantitative data for this compound IC50 values should be summarized in a clear and structured table for easy comparison across different NSCLC cell lines.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
PC-9 exon 19 deletion12.92
HCC827 exon 19 deletion~10-15
H1975 L858R/T790M4.6 - 15
PC-9VanR ex19del/T790M<15
LoVo L858R/T790M11.44
LoVo Wild-Type493.8

Note: IC50 values can vary between laboratories and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound in NSCLC cell lines using a cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is described here as a robust and sensitive method. Alternatives like the MTT or MTS assay can also be used.

Materials and Reagents
  • NSCLC cell lines (e.g., PC-9, HCC827, H1975)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, clear-bottom 96-well plates

  • Multichannel pipette

  • Luminometer

Protocol
  • Cell Culture:

    • Culture NSCLC cells in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 70-80% confluency.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Store the stock solution at -20°C or -80°C.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.

    • Incubate the plate overnight to allow cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the stock solution. A typical concentration range to test for sensitive lines is 0.001 µM to 10 µM. For resistant lines, higher concentrations may be necessary.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (CellTiter-Glo®):

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package like GraphPad Prism.

Mandatory Visualizations

EGFR Signaling Pathway Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits (Covalent Bond at C797)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture NSCLC Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Osimertinib_Prep 2. Prepare this compound Stock Solution Drug_Treatment 4. Treat with Serial Dilutions of this compound Osimertinib_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition 7. Measure Luminescence Viability_Assay->Data_Acquisition IC50_Calculation 8. Calculate IC50 Data_Acquisition->IC50_Calculation

Caption: Experimental workflow for determining this compound IC50.

References

Application Notes: Detection of MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Mesenchymal-Epithelial Transition (MET) proto-oncogene, located on chromosome 7q31, encodes a receptor tyrosine kinase (RTK) for the hepatocyte growth factor (HGF).[1][2] The HGF/MET signaling pathway is crucial for normal physiological processes, including embryonic development, cell motility, and wound healing.[2][3] However, aberrant activation of this pathway through MET gene amplification, mutation, or protein overexpression is implicated in the progression of various human cancers, including non-small cell lung cancer (NSCLC), gastric, colon, breast, and pancreatic cancers.[1] Dysregulated MET signaling promotes tumor cell proliferation, survival, migration, and invasion, contributing to tumor growth and metastasis.

MET gene amplification is a key mechanism of oncogenic activation and can serve as a negative prognostic factor. It has also been identified as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC. Therefore, accurately detecting MET amplification is critical for patient stratification, prognosis, and guiding targeted therapeutic strategies with MET inhibitors. Fluorescence In Situ Hybridization (FISH) is a robust and widely used cytogenetic technique for identifying and quantifying gene amplification in tumor tissue.

MET Signaling Pathway

Upon binding of its ligand, HGF, the MET receptor dimerizes, leading to autophosphorylation of its tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK pathway, which regulates cell proliferation, and the PI3K/AKT/mTOR pathway, which controls cell survival and motility.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS HGF HGF Ligand HGF->MET Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion / Motility mTOR->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Proliferation MAPK->Proliferation

Caption: The HGF/MET signaling cascade.

Application Notes

Principle of the MET Amplification FISH Assay

The FISH assay for MET amplification typically employs a dual-color probe system. This system includes:

  • A locus-specific identifier (LSI) probe that targets the MET gene on chromosome 7q31, usually labeled with a red or orange fluorophore.

  • A control probe for the centromere of chromosome 7 (CEP7), labeled with a green fluorophore.

By counting the signals for both the MET gene and its corresponding chromosome centromere within individual tumor cell nuclei, one can determine the average MET gene copy number per cell and the ratio of MET signals to CEP7 signals. An increased ratio or a high absolute copy number of the MET gene is indicative of gene amplification.

Specimen Requirements and Handling

Proper specimen collection and handling are paramount for successful FISH analysis. Formalin-fixed, paraffin-embedded (FFPE) tissue is the most common sample type.

ParameterSpecificationNotes
Specimen Type Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.Block or unstained, positively charged slides (4-5 microns thick, 3-4 slides minimum).
Fixation 10% neutral buffered formalin.Fixation time should be between 6 and 48 hours. Other fixatives may lead to assay failure.
Unacceptable - Decalcified specimens. - Specimens fixed in solutions other than 10% neutral buffered formalin. - Paraffin blocks with insufficient tumor tissue.Decalcification can degrade nucleic acids, leading to failed testing.
Submission - FFPE block or slides. - Must be accompanied by a corresponding H&E stained slide and pathology report.The H&E slide is used to identify viable tumor areas for analysis.
Storage Room temperature. Protect from excessive heat.
Probe Specifications

Several commercial and laboratory-developed probes are available for MET FISH analysis. These probes are designed to specifically target the MET gene locus and the centromeric region of chromosome 7.

Probe TargetLocusFluorophore (Example)Purpose
MET Gene 7q31.2Orange/RedTo enumerate the copy number of the MET gene.
Centromere 7 D7Z1GreenTo enumerate the copy number of chromosome 7, serving as a control for ploidy.
Interpretation and Scoring Criteria for MET Amplification

The definition of MET amplification can vary between studies and clinical trials. Scoring involves counting MET and CEP7 signals in at least 50-60 non-overlapping tumor cell nuclei. The results are then used to calculate the MET/CEP7 ratio and the average MET gene copy number per cell.

Several criteria are used to define MET amplification status, which can be categorized into different levels.

Amplification LevelMET/CEP7 RatioAverage MET Gene Copy Number/CellAdditional Criteria
High-Level Amplification ≥ 2.0≥ 5.0 or ≥ 6.0≥10% of tumor cells with ≥15 MET signals or gene clusters.
Intermediate Amplification < 2.0≥ 5.0≥50% of cells contain ≥ 5 MET signals.
Low-Level Amplification < 2.0≥ 4.0 to < 5.0≥40% of tumor cells showing ≥ 4 MET signals.
Equivocal ------Results that do not fit neatly into positive or negative categories may require further testing.
Negative < 2.0< 4.0No evidence of MET gene copy number gain.

Note: The exact cutoff values can be study-specific. High-level amplification is often considered the most clinically significant for predicting response to MET inhibitors.

Detailed Protocol for MET FISH on FFPE Tissue

This protocol provides a general workflow. Reagent concentrations, incubation times, and temperatures should be optimized according to the specific probes and reagents used.

Workflow Diagram

FISH_Workflow Start Start: FFPE Slide (4-5µm section) Baking 1. Baking / Deparaffinization (e.g., 60°C oven, Xylene baths) Start->Baking Rehydration 2. Rehydration (Ethanol series: 100%, 95%, 70%) Baking->Rehydration Pretreatment 3. Pre-treatment (Target Retrieval) (Heat in buffer, e.g., citrate) Rehydration->Pretreatment Digestion 4. Protease Digestion (e.g., Pepsin or Proteinase K) Pretreatment->Digestion Fixation 5. Post-Digestion Fixation (e.g., 10% Neutral Buffered Formalin) Digestion->Fixation Dehydration 6. Dehydration (Ethanol series: 70%, 95%, 100%) Fixation->Dehydration Denaturation 7. Denaturation & Probe Application (Co-denature slide and probe at ~75-80°C) Dehydration->Denaturation Hybridization 8. Hybridization (Overnight at 37°C in humidified chamber) Denaturation->Hybridization Washes 9. Post-Hybridization Washes (Stringent washes, e.g., SSC buffer at ~72°C) Hybridization->Washes Counterstain 10. Counterstaining (DAPI in antifade medium) Washes->Counterstain Analysis 11. Microscopy & Analysis (Fluorescence microscope with appropriate filters) Counterstain->Analysis End End: Report Results Analysis->End

References

Application Notes and Protocols for Studying Osimertinib Efficacy in Brain Metastases using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain metastases are a frequent and devastating complication of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the epidermal growth factor receptor (EGFR). While several EGFR tyrosine kinase inhibitors (TKIs) have been developed, their efficacy against brain lesions is often limited by poor penetration of the blood-brain barrier (BBB). Osimertinib (AZD9291) is a third-generation, irreversible EGFR-TKI that potently and selectively inhibits both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Preclinical and clinical studies have demonstrated that this compound has significantly improved BBB penetration and efficacy against brain metastases compared to earlier-generation TKIs.[1][3][4]

These application notes provide a comprehensive overview of the animal models and experimental protocols used to evaluate the preclinical efficacy of this compound in the context of NSCLC brain metastases.

Animal Models for this compound Efficacy in Brain Metastases

The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutics for brain metastases. Immunocompromised mouse models are predominantly used to allow for the xenografting of human NSCLC cell lines.

Commonly Used Mouse Strains:

  • Nude Mice (e.g., BALB/c nude, NU/J): Athymic mice lacking a thymus, resulting in a deficient T-cell immune system. They are a common choice for xenograft studies.

  • SCID (Severe Combined Immunodeficiency) Mice (e.g., CB17-SCID): These mice lack functional B and T cells, providing a more severely immunocompromised environment suitable for the engraftment of a wider range of human cells.

  • NOD-SCID (Non-obese Diabetic/SCID) Mice: These mice have defects in both adaptive and innate immunity, including reduced natural killer (NK) cell function, which can further improve the success of xenografts.

Human NSCLC Cell Lines for Brain Metastasis Models

The choice of cell line is crucial and should be based on the specific EGFR mutation status relevant to the study. For this compound studies, cell lines with EGFR sensitizing mutations and/or the T790M resistance mutation are most relevant.

  • PC9: This human lung adenocarcinoma cell line harbors an in-frame deletion in exon 19 of the EGFR gene, a common sensitizing mutation.

  • H1975: This cell line contains both the L858R sensitizing mutation in exon 21 and the T790M resistance mutation in exon 20.

  • HCC827: This line also has an exon 19 deletion in the EGFR gene.

To facilitate non-invasive monitoring of tumor growth within the brain, these cell lines are often genetically engineered to express reporter genes such as firefly luciferase (for bioluminescence imaging, BLI) or green fluorescent protein (GFP) (for fluorescence imaging). For example, PC9 cells can be transfected with a luciferase-containing vector to create PC9-Luc cells.

Data Presentation: Comparative Efficacy of this compound

Quantitative data from preclinical studies are essential for comparing the efficacy of different EGFR-TKIs. The following tables summarize key findings from studies evaluating this compound in animal models of brain metastases.

Table 1: Brain Penetration of EGFR-TKIs in Mice

CompoundDose (mg/kg)Brain:Plasma Cmax RatioUnbound Brain-to-Plasma Partition Ratio (Kp,uu,brain)
This compound 253.410.39
Gefitinib 6.250.210.02
Rociletinib 100<0.08Not Determined
Afatinib 7.5<0.36Not Determined

Table 2: Efficacy of this compound in a PC9-Luc Brain Metastasis Mouse Model

Treatment GroupDose (mg/kg, QD)Tumor Response
Vehicle -Progressive Tumor Growth
This compound 5Sustained Tumor Regression
This compound 25Sustained Tumor Regression
Rociletinib 100No Tumor Regression

Signaling Pathway Visualization

The efficacy of this compound is directly related to its ability to inhibit the downstream signaling pathways activated by mutant EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (Exon 19 del, L858R, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 This compound This compound This compound->EGFR Irreversible Covalent Binding to C797 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

EGFR signaling pathway and this compound's mechanism of action.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of brain metastases.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Development cluster_treatment Phase 3: Efficacy Study Cell_Culture 1. Culture EGFR-mutant NSCLC cells (e.g., PC9-Luc) Cell_Prep 2. Harvest and prepare cells for injection Cell_Culture->Cell_Prep Injection 4. Stereotactic intracranial injection of cells Cell_Prep->Injection Animal_Prep 3. Anesthetize mouse Animal_Prep->Injection Tumor_Growth 5. Allow tumors to establish (monitor with BLI) Injection->Tumor_Growth Randomization 6. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment 7. Daily oral administration (Vehicle, this compound) Randomization->Treatment Monitoring 8. Monitor tumor growth (BLI) and animal health Treatment->Monitoring Endpoint 9. Endpoint analysis (Survival, PK/PD) Monitoring->Endpoint

Workflow for this compound efficacy testing in brain metastases.

Experimental Protocols

Protocol 1: Establishment of an Intracranial Xenograft Model

This protocol describes the stereotactic intracranial injection of luciferase-expressing NSCLC cells into immunocompromised mice.

Materials:

  • Luciferase-expressing human NSCLC cells (e.g., PC9-Luc)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Stereotactic apparatus for small animals

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (scalpel, drill)

  • Betadine and 70% ethanol

  • Suture or tissue adhesive

Procedure:

  • Cell Preparation:

    • Culture PC9-Luc cells to ~80% confluency.

    • Trypsinize, wash with PBS, and resuspend the cells in sterile, ice-cold PBS at a concentration of 5 x 10^7 cells/mL.

    • Keep cells on ice until injection.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).

    • Secure the mouse in the stereotactic frame. Apply eye ointment to prevent corneal drying.

    • Shave the scalp and sterilize the area with alternating scrubs of betadine and 70% ethanol.

  • Surgical Procedure:

    • Make a small sagittal incision in the scalp to expose the skull.

    • Identify the bregma (the intersection of the sagittal and coronal sutures).

    • Using the stereotactic coordinates, move the drill to the target location (e.g., 2 mm lateral to the bregma and 1 mm anterior to the coronal suture for the cerebral cortex).

    • Carefully drill a small burr hole through the skull, avoiding the dura mater.

  • Cell Injection:

    • Load the Hamilton syringe with the cell suspension (e.g., 5 µL containing 2.5 x 10^5 cells).

    • Slowly lower the needle through the burr hole to the desired depth (e.g., 3 mm from the skull surface).

    • Inject the cells at a slow, controlled rate (e.g., 1 µL/min) to minimize tissue damage.

    • After injection, leave the needle in place for 5 minutes to prevent reflux of the cell suspension.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Close the scalp incision with a suture or tissue adhesive.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal during recovery until it is fully ambulatory.

Protocol 2: In Vivo Bioluminescence Imaging (BLI)

BLI is used to non-invasively monitor the growth of luciferase-expressing tumors in the brain.

Materials:

  • D-luciferin potassium salt

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthetic (isoflurane)

Procedure:

  • Prepare D-luciferin solution: Dissolve D-luciferin in sterile PBS to a final concentration of 15 mg/mL.

  • Anesthetize mice: Place mice in an induction chamber with 2-3% isoflurane.

  • Administer D-luciferin: Inject the D-luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight.

  • Imaging:

    • Wait 10-15 minutes for the substrate to distribute throughout the body.

    • Place the anesthetized mice (maintained on 1.5-2% isoflurane via a nose cone) in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images. Exposure times may vary depending on the signal intensity but typically range from 1 second to 5 minutes.

  • Data Analysis:

    • Use the accompanying software to draw a region of interest (ROI) over the head of each mouse.

    • Quantify the light emission as total flux (photons/second) within the ROI.

    • Tumor growth is represented by the increase in bioluminescent signal over time.

Protocol 3: this compound Administration

This compound is typically administered orally to mice.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.

    • Prepare a suspension of this compound in the vehicle. For example, for a 25 mg/kg dose in a 20g mouse (requiring 0.5 mg), a 2.5 mg/mL suspension would be prepared for a 0.2 mL gavage volume.

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Administration:

    • Administer the prepared this compound suspension or vehicle control to the mice once daily via oral gavage.

    • The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).

    • Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.

Protocol 4: Pharmacokinetic (PK) Analysis

This protocol outlines the collection of plasma and brain tissue for the determination of drug concentrations.

Materials:

  • Anticoagulant tubes (e.g., EDTA-coated)

  • Surgical tools for terminal procedures

  • Liquid nitrogen or dry ice

  • Homogenizer

Procedure:

  • Sample Collection:

    • At predetermined time points after the final dose of this compound, euthanize the mice (e.g., via CO2 asphyxiation followed by cervical dislocation).

    • Immediately perform a cardiac puncture to collect blood into an anticoagulant tube.

    • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma and store it at -80°C until analysis.

    • After blood collection, perfuse the mouse with ice-cold PBS to remove remaining blood from the tissues.

    • Dissect the brain, weigh it, and immediately flash-freeze it in liquid nitrogen. Store at -80°C.

  • Sample Processing:

    • For brain tissue, prepare a homogenate by adding a specific volume of PBS or another appropriate buffer and homogenizing the tissue.

    • Plasma and brain homogenate samples can then be processed for drug extraction (e.g., via protein precipitation with methanol or acetonitrile).

    • Quantify the concentration of this compound and its metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

Troubleshooting & Optimization

troubleshooting inconsistent results in osimertinib cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in osimertinib cell-based assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Question 1: Why am I seeing high variability in my IC50 values for this compound across replicate experiments?

Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo) are a frequent issue. Several factors can contribute to this variability:

  • Inconsistent Cell Seeding Density: Uneven cell numbers across wells will lead to variable results. It is crucial to use a cell counter to ensure accurate and consistent seeding density for every experiment.[1]

  • Edge Effects in Multi-Well Plates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and drug efficacy. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media to maintain humidity.[1]

  • This compound Degradation: this compound can be unstable in solution.[2][3] Prepare fresh dilutions of this compound from a frozen stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1] Studies have shown that while stable in dried blood spots, this compound and its metabolites can be unstable in plasma at room temperature.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent is consistent across all wells, including vehicle controls, and is below the toxic threshold for your specific cell line.

  • Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time and with increasing passage number, potentially altering their sensitivity to this compound. Regularly authenticate your cell lines and use cells within a consistent and low passage number range for your experiments.

  • Assay-Specific Variability: The choice of viability assay can influence results. For instance, luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo) are often more sensitive and have a wider dynamic range than colorimetric assays like MTT.

Question 2: My cells are developing resistance to this compound much faster/slower than expected. What could be the reason?

The rate of acquired resistance development can vary significantly. Some potential reasons include:

  • Pre-existing Resistant Clones: The parental cell line may have a small subpopulation of cells with pre-existing resistance mechanisms.

  • Inappropriate Drug Concentration: When generating resistant cell lines, starting with a concentration that is too high can lead to widespread cell death without allowing for the gradual selection of resistant populations. Conversely, a concentration that is too low may not provide sufficient selective pressure. A common starting point is the IC50 value for the parental cell line.

  • Specific Resistance Mechanisms: The underlying mechanism of resistance can influence the timeline. For example, the emergence of a C797S mutation or MET amplification can lead to high-level resistance.

  • Cell Line-Specific Factors: Some cell lines may be inherently more or less prone to developing resistance due to their genetic background.

Question 3: I am not seeing the expected downstream inhibition of p-EGFR in my Western blots after this compound treatment. What should I check?

Failure to detect a decrease in phosphorylated EGFR (p-EGFR) can be due to several experimental factors:

  • Suboptimal Antibody Performance: The primary antibody against p-EGFR may not be specific or sensitive enough. It is advisable to try different antibodies from various vendors and validate them using positive and negative controls.

  • Incorrect Protein Loading: For detecting changes in phosphorylation, it is critical to load a sufficient amount of total protein, typically 20-40 µg per lane for cell lysates.

  • Sample Preparation Issues: Inadequate lysis buffers or the absence of protease and phosphatase inhibitors can lead to protein degradation and dephosphorylation.

  • Inefficient Protein Transfer: Large proteins like EGFR (~175 kDa) can be challenging to transfer efficiently from the gel to the membrane. Optimizing transfer conditions (e.g., transfer time, voltage) is crucial.

  • High Basal EGFR Activation: In some cell lines, the basal level of EGFR phosphorylation is low. Stimulation with EGF after inhibitor treatment can provide a clearer window to observe the inhibitory effect of this compound.

Question 4: Could off-target effects of this compound be influencing my results?

While this compound is highly selective for mutant EGFR over wild-type EGFR, off-target effects can occur, especially at higher concentrations. These off-target activities could potentially influence experimental outcomes. Computational studies have predicted that this compound may interact with other kinases and proteins, including Janus kinase 3, mitogen-activated protein kinases, and Src. If unexpected phenotypes are observed, it is worth considering the possibility of off-target effects and validating key results with additional, structurally distinct EGFR inhibitors or through genetic approaches like siRNA knockdown.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound can vary depending on the cell line and the specific EGFR mutations they harbor.

Cell LineEGFR Mutation(s)This compound IC50 (nM)Reference
PC-9Exon 19 deletion~7
H3255L858R~12
H1975L858R, T790M~5
PC-9ERExon 19 del, T790M~13
LoVoExon 19 deletion EGFR12.92
LoVoL858R/T790M EGFR11.44
LoVoWild-Type EGFR493.8

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, assay duration, and the specific viability assay used.

Detailed Experimental Protocols

Reproducible and reliable data begins with well-defined protocols. Below are detailed methodologies for key experiments.

Protocol 1: Cell Viability Assay (Luminescent-Based, e.g., CellTiter-Glo®)

This protocol outlines a typical workflow for determining the IC50 of this compound using a luminescent cell viability assay that measures ATP levels.

  • Cell Seeding:

    • Culture non-small cell lung cancer (NSCLC) cell lines (e.g., PC-9, H1975) in the recommended growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

    • Harvest cells during the logarithmic growth phase (70-80% confluency).

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.

    • Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (typically 2,000-5,000 cells per well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations. It is important to create a concentration range that will span the expected IC50 value.

    • Carefully remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.

    • Include "vehicle-only" control wells that contain the same final concentration of DMSO as the highest drug concentration wells.

    • Include "no-cell" control wells with medium only for background luminescence subtraction.

    • Incubate the cells with the compound for a specified period, typically 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the normalized viability data against the log of the drug concentration and fit a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.

Protocol 2: Western Blotting for p-EGFR and Total EGFR

This protocol details the steps to assess the effect of this compound on EGFR phosphorylation.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2-6 hours).

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of total protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-EGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To probe for total EGFR and a loading control (e.g., GAPDH or β-actin), the membrane can be stripped and re-probed.

    • Quantify the band intensities using densitometry software. Normalize the p-EGFR and total EGFR signals to the loading control.

Visualizations

EGFR Signaling Pathway and this compound Inhibition

This compound is a third-generation EGFR tyrosine kinase inhibitor that irreversibly binds to mutant forms of EGFR, including those with the T790M resistance mutation. This binding prevents ATP from accessing the kinase domain, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cell proliferation and survival.

EGFR_Pathway Ligand Ligand (e.g., EGF) EGFR Mutant EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Irreversibly Binds (C797) ATP ATP ATP->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: EGFR signaling pathway and this compound's mechanism of inhibition.

Experimental Workflow: Cell Viability Assay

A systematic workflow is essential for achieving reproducible results in cell viability assays.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Treat with serial dilutions of this compound incubate1->treat incubate2 4. Incubate (e.g., 72 hours) treat->incubate2 add_reagent 5. Add Luminescent Reagent (e.g., CellTiter-Glo) incubate2->add_reagent read_plate 6. Measure Luminescence add_reagent->read_plate analyze 7. Analyze Data (Calculate IC50) read_plate->analyze

Caption: Standard workflow for a luminescent-based cell viability assay.

Experimental Workflow: Western Blotting

This workflow illustrates the key stages of a Western blot experiment to assess protein expression and phosphorylation.

WB_Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection cluster_detect Detection & Analysis treat 1. Cell Treatment & Lysis quantify 2. Protein Quantification treat->quantify prep 3. Sample Prep (Laemmli Buffer) quantify->prep sds 4. SDS-PAGE prep->sds transfer 5. Protein Transfer sds->transfer block 6. Blocking transfer->block primary_ab 7. Primary Antibody Incubation block->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detect 9. ECL Detection secondary_ab->detect analyze 10. Image Analysis & Quantification detect->analyze

Caption: Key stages of a Western blotting experimental workflow.

References

Technical Support Center: Optimizing Osimertinib Dosage and Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with osimertinib.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mouse xenograft models?

A1: The selection of an appropriate this compound dose is critical and depends on the specific tumor model and experimental goals. In various preclinical studies, daily oral dosing has been shown to induce significant, dose-dependent tumor regression in both TKI-sensitizing and T790M-resistant EGFR-mutant disease models.[1][2] Doses can range from 5 mg/kg to 25 mg/kg administered once daily.[3][4][5] A dose of 25 mg/kg is often used as it is considered to approximate the clinically approved 80 mg dose in humans. For initial studies, a dose in the range of 5-10 mg/kg per day has been shown to produce excellent efficacy.

Q2: How should I prepare and administer this compound for oral gavage in mice?

A2: this compound is typically administered via oral gavage. The formulation can be prepared by suspending this compound in a vehicle such as 1% Polysorbate 80 or 0.5% HPMC. For intravenous administration, a solution of 30% dimethylacetamide and 70% water has been used.

Q3: What are the known active metabolites of this compound in animal models?

A3: In mice, this compound is metabolized to an active des-methyl metabolite, AZ5104. Another significant circulatory metabolite is AZ7550. Both of these metabolites, particularly AZ5104, contribute to the overall therapeutic effect.

Q4: Does this compound cross the blood-brain barrier (BBB) in animal models?

A4: Yes, preclinical studies have demonstrated that this compound has a greater ability to penetrate the blood-brain barrier compared to other EGFR-TKIs like gefitinib, rociletinib, and afatinib. In rodent models, this compound showed the highest brain penetrance among the tested TKIs. PET imaging in cynomolgus macaques also confirmed significant brain exposure. This is a critical consideration for studies involving brain metastases models.

Q5: What are some common mechanisms of acquired resistance to this compound observed in preclinical models?

A5: The most frequently cited on-target resistance mechanism is the emergence of the C797S mutation in exon 20 of the EGFR gene, which prevents this compound from binding to its target. Off-target resistance mechanisms often involve the activation of bypass signaling pathways, with MET amplification being a commonly observed alteration.

Troubleshooting Guide

Issue 1: Inconsistent tumor growth inhibition in xenograft models.

  • Possible Cause: Variability in drug preparation and administration.

    • Solution: Ensure consistent preparation of the this compound suspension. Vortex or sonicate the suspension before each use to ensure homogeneity. Use precise oral gavage techniques to deliver the intended dose accurately.

  • Possible Cause: Heterogeneity of the tumor model.

    • Solution: When establishing xenografts, ensure that the initial tumor volumes are as uniform as possible across all treatment groups. Randomize animals into treatment and control groups based on tumor size.

  • Possible Cause: Drug instability.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.

Issue 2: Unexpected toxicity or weight loss in treated animals.

  • Possible Cause: The administered dose is too high for the specific animal strain or model.

    • Solution: While doses up to 25 mg/kg/day are generally well-tolerated, it is advisable to start with a lower dose (e.g., 5 mg/kg/day) and escalate if necessary, while closely monitoring for signs of toxicity such as weight loss, lethargy, or ruffled fur.

  • Possible Cause: Toxicity related to the vehicle used for administration.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the animals. Run a vehicle-only control group to assess any vehicle-related toxicity.

Issue 3: Difficulty in establishing brain metastases models for this compound efficacy studies.

  • Possible Cause: Inefficient delivery of tumor cells to the brain.

    • Solution: Intracardiac or tail vein injections of luciferase-tagged tumor cells are common methods. Optimize the number of cells injected and the injection technique to achieve consistent brain colonization. Utilize bioluminescence imaging to monitor the growth of brain metastases.

  • Possible Cause: Choice of cell line.

    • Solution: Use a cell line with a known propensity for brain metastasis, such as the PC9 model, which has been successfully used in this compound brain metastases studies.

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models

Xenograft ModelEGFR Mutation StatusDose and ScheduleOutcomeReference
PC9Exon 19 deletion5 and 25 mg/kg, once dailySustained tumor regression
NCI-H1975L858R/T790MNot specifiedDose-dependent regression
PC9Exon 19 deletion5 mg/kg/dayTotal regression
LC-F-29 PDXG719A;S768I25 mg/kg, once dailySignificant tumor regression

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDose and RouteKey FindingsReference
CD-1 Mice2 mg/kg, IVPharmacokinetic profile determined
Swiss athymic nu-nu and SCID mice1-25 mg/kg, OralOral pharmacokinetics established
RatsSingle oral doseWidely distributed in tissues
Cynomolgus MacaquesMicro-dosing, PET imagingMarkedly greater brain exposure than other TKIs

Experimental Protocols

Protocol 1: In Vivo Xenograft Study

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

  • Tumor Cell Implantation:

    • Harvest human NSCLC cells (e.g., NCI-H1975) from culture.

    • Subcutaneously inject a suspension of the cells (typically 1-5 x 10^6 cells in a solution like PBS or Matrigel) into the flank of each immunocompromised mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 1% Polysorbate 80).

    • Administer this compound or a vehicle control to the respective groups via oral gavage at the desired dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

EGFR_Signaling_Pathway This compound Mechanism of Action EGFR EGFR (with sensitizing or T790M mutation) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Irreversibly binds to C797 residue AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Xenograft Study Workflow start Start cell_culture NSCLC Cell Culture (e.g., NCI-H1975) start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Animal Well-being treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis (Western Blot, IHC, etc.) endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study with this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Efficacy start Inconsistent Tumor Growth Inhibition cause1 Variable Drug Administration? start->cause1 cause2 Tumor Model Heterogeneity? start->cause2 cause3 Drug Instability? start->cause3 solution1 Ensure Homogeneous Suspension & Precise Gavage Technique cause1->solution1 solution2 Uniform Initial Tumor Volume & Randomization cause2->solution2 solution3 Prepare Fresh Dilutions & Avoid Freeze-Thaw cause3->solution3

Caption: A logical diagram for troubleshooting inconsistent results.

References

Technical Support Center: Overcoming In Vitro Solubility and Stability Challenges of Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing osimertinib in in vitro settings, ensuring its proper solubility and stability is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling of this compound in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] It is advisable to use anhydrous, high-purity DMSO, as absorbed moisture can negatively impact the solubility of the compound.[1][3]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits high solubility in DMSO.[1] However, it is poorly soluble in water. Its aqueous solubility is also pH-dependent. For detailed solubility data, please refer to the tables in the "Data Presentation" section.

Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A3: If you observe precipitation in your DMSO stock solution, it may be due to the solution becoming supersaturated upon cooling. Gently warming the solution in a water bath (not exceeding 40°C) and vortexing or sonicating can help redissolve the compound. To prevent this, it is recommended to prepare stock solutions at a concentration that remains stable at the storage temperature and to aliquot them into single-use vials to avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in cell culture media?

A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of media components. It is generally recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment from a frozen DMSO stock. Studies have shown that this compound can be unstable in plasma at room temperature, suggesting that similar instabilities could occur in complex biological media over extended periods.

Q5: What are the known degradation pathways for this compound under in vitro conditions?

A5: this compound can undergo degradation under certain stress conditions. Studies have shown it is susceptible to degradation in acidic, alkaline, and oxidative environments. The primary degradation products can include N-oxides and products of hydrolysis. For routine cell culture experiments, minimizing exposure to harsh pH conditions and light is advisable.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Cell Culture Media
Potential Cause Troubleshooting Step
"Solvent Shock" When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate. To mitigate this, add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing. Alternatively, prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume.
High Final DMSO Concentration The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to minimize both solvent toxicity and solubility issues. Ensure the final DMSO concentration is consistent across all experimental and control wells.
This compound Concentration Exceeds Aqueous Solubility The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium. Consider performing a dose-response experiment to determine the lowest effective concentration for your cell line and experimental endpoint. If higher concentrations are necessary, explore the use of solubility-enhancing excipients, though their effects on the experimental system must be carefully validated.
Interaction with Media Components Components of the cell culture medium, such as salts or proteins, can sometimes contribute to the precipitation of the compound. If precipitation is consistently observed in a particular medium, you could try preparing the final dilution in a simpler buffered saline solution (e.g., PBS) immediately before adding it to the cells, minimizing the time the compound spends in the complex medium before cellular uptake.
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Step
Inaccurate Stock Solution Concentration This could result from weighing errors or incomplete dissolution of the compound in the stock solvent. Ensure your balance is properly calibrated and that the this compound is fully dissolved in the DMSO stock solution. Visual inspection for any undissolved particulate matter is crucial.
Degradation of this compound Repeated freeze-thaw cycles of the stock solution or prolonged storage of working dilutions at room temperature can lead to degradation of the compound. Aliquot stock solutions into single-use vials and store them at -20°C or -80°C. Prepare fresh working dilutions for each experiment.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells and confound experimental results. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Cell Seeding Density and Plate Edge Effects Inconsistent cell numbers across wells can lead to variability in the apparent efficacy of the drug. Ensure a consistent number of cells are seeded in each well. To avoid "edge effects" in multi-well plates, consider not using the outer wells or filling them with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventConcentrationRemarks
DMSO100 mg/mL (200.15 mM)Moisture-absorbing DMSO can reduce solubility; use of fresh, anhydrous DMSO is recommended. Warming may be required for complete dissolution.
Ethanol25 - 36 mg/mLWarming may be required for complete dissolution.
WaterInsoluble to slightly soluble (3.1 mg/mL at 37°C)Solubility is pH-dependent.
PEG-400High solubility (7.33 × 10⁻³ mole fraction at 318.2 K)
Propylene GlycolModerate solubility
Ethyl AcetateModerate solubility
Table 2: Stability of this compound Under Various In Vitro Conditions
ConditionStabilityRemarks
Room Temperature (in plasma)UnstableDegradation observed.
4°C (in autosampler)Stable for 24 hours
-80°C (in plasma)Stable for at least 30 days
Freeze-Thaw Cycles (-80°C to 0°C)Stable for at least three cycles
Acidic/Alkaline/Oxidative StressSignificant degradation
Thermal StressRelatively stable

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile tube. For a 10 mM stock solution, you will need approximately 5.96 mg of this compound mesylate (molecular weight ~596 g/mol ) per 1 mL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • If necessary, gently warm the solution in a water bath at a temperature not exceeding 40°C.

  • Once the compound is fully dissolved, visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.5%).

  • Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance of the wells at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds and Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 This compound This compound This compound->EGFR Irreversibly Inhibits (Mutant-Selective) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: this compound Powder prepare_stock Prepare 10 mM Stock Solution in Anhydrous DMSO start->prepare_stock store_stock Aliquot and Store Stock at -20°C / -80°C prepare_stock->store_stock dilute_working Prepare Fresh Working Dilutions in Cell Culture Medium store_stock->dilute_working treat_cells Treat Cells in Culture dilute_working->treat_cells assay Perform In Vitro Assay (e.g., Cell Viability, Western Blot) treat_cells->assay analyze Data Analysis assay->analyze end End: Experimental Results analyze->end

Caption: General experimental workflow for using this compound in in vitro cell culture assays.

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_stability Stability & Other Issues start Issue Encountered: Precipitation or Inconsistent Results check_stock Check DMSO Stock Solution: - Is it clear? - Stored correctly? start->check_stock check_dilution Review Dilution Protocol: - Slow addition to warm media? - Final DMSO concentration <0.5%? start->check_dilution check_concentration Is Final Concentration Too High? start->check_concentration check_handling Review Handling Procedures: - Fresh dilutions used? - Avoided repeated freeze-thaw? start->check_handling check_controls Are Vehicle Controls Included? start->check_controls check_assay Review Assay Protocol: - Consistent cell seeding? - Minimized edge effects? start->check_assay solution Implement Corrective Actions and Repeat Experiment check_stock->solution check_dilution->solution check_concentration->solution check_handling->solution check_controls->solution check_assay->solution

Caption: Logical workflow for troubleshooting common issues with this compound in vitro.

References

Technical Support Center: Strategies to Mitigate Off-Target Effects of Osimertinib in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing osimertinib in preclinical models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in research models?

A1: While this compound is a highly selective third-generation EGFR tyrosine kinase inhibitor (TKI), off-target effects can arise, often manifesting as acquired resistance. The most commonly observed off-target mechanisms in preclinical models include the activation of bypass signaling pathways. These pathways allow cancer cells to circumvent EGFR inhibition and continue to proliferate. Key off-target mechanisms include:

  • MET Amplification: Increased copy number of the MET gene leads to overexpression and activation of the MET receptor tyrosine kinase, which can then drive downstream signaling independently of EGFR.[1][2][3]

  • HER2 Amplification: Similar to MET, amplification of the ERBB2 gene (encoding HER2) can lead to its overactivation and subsequent signaling through pathways like PI3K/AKT and MAPK.[2][3]

  • Activation of Downstream Pathways: Alterations in components of the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR signaling cascades can uncouple these pathways from EGFR regulation, rendering this compound less effective.

  • Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs such as AXL and FGFR has also been implicated in mediating resistance to this compound.

Q2: How can I model this compound resistance in my cell lines?

A2: Developing this compound-resistant cell lines is a crucial step in studying off-target effects. A common method is through continuous dose escalation. Here is a general protocol:

  • Cell Culture: Begin with an EGFR-mutant non-small cell lung cancer (NSCLC) cell line that is initially sensitive to this compound (e.g., PC-9, HCC827).

  • Initial Treatment: Treat the cells with this compound at a concentration close to the IC50 value for that cell line.

  • Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5- to 2-fold increments).

  • Monitoring: Regularly monitor cell morphology and proliferation rates. Periodically assess the IC50 of this compound to track the development of resistance.

  • Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 1-2 µM). This process can take several months.

  • Characterization: Once a resistant line is established, it is essential to characterize the underlying mechanism of resistance (e.g., via western blotting for protein expression, FISH for gene amplification, or next-generation sequencing for mutations).

Q3: What are the recommended strategies to mitigate this compound's off-target effects in my research models?

A3: The primary strategy to counteract off-target effects is the use of combination therapies that target the identified bypass pathways. Based on preclinical and clinical data, the following combinations have shown promise:

  • This compound + MET Inhibitor (e.g., Savolitinib, Capmatinib, Crizotinib): This is a well-established strategy to overcome resistance driven by MET amplification.

  • This compound + MEK Inhibitor (e.g., Selumetinib, Trametinib): This combination is effective in mitigating resistance caused by the activation of the MAPK pathway.

  • This compound + HER2-Targeted Therapy: For resistance driven by HER2 amplification, combination with a HER2 inhibitor can be explored.

  • This compound + PI3K/AKT Inhibitors: If activation of the PI3K/AKT pathway is identified, inhibitors targeting key nodes in this pathway can be used in combination with this compound.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT, CellTiter-Glo).

  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.

    • Solution: Ensure a consistent and optimized cell seeding density for your specific cell line and plate format. Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.

  • Possible Cause 2: Drug Dilution and Storage. Improper preparation or storage of this compound can affect its potency.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Assay Incubation Time. The duration of drug exposure can influence the IC50 value.

    • Solution: Standardize the incubation time for your assays (e.g., 72 hours). Ensure this time is sufficient for the drug to exert its effect but not so long that cell confluence or nutrient depletion in the control wells becomes a confounding factor.

Issue 2: Difficulty in confirming MET amplification in an this compound-resistant cell line.

  • Possible Cause 1: Heterogeneity of the Resistant Population. The resistant cell line may be a mixed population with only a sub-clone harboring MET amplification.

    • Solution: Consider single-cell cloning to isolate and expand individual clones from the resistant population. Analyze MET amplification in these individual clones.

  • Possible Cause 2: Insufficient Sensitivity of the Detection Method. The chosen method may not be sensitive enough to detect low-level amplification.

    • Solution: Use a combination of techniques for confirmation. Fluorescence in situ hybridization (FISH) is a standard method. This can be complemented with quantitative PCR (qPCR) to determine MET gene copy number or next-generation sequencing (NGS) for a more comprehensive genomic analysis.

  • Possible Cause 3: Dynamic Nature of Resistance. In some cases, resistance mechanisms can be transient or reversible.

    • Solution: Ensure that the resistant cell line is continuously cultured in the presence of this compound to maintain the drug-resistant phenotype.

In Vivo Experiments

Issue 1: High toxicity and weight loss in mice treated with this compound combination therapy.

  • Possible Cause 1: Suboptimal Dosing and Schedule. The doses and/or frequency of administration of one or both drugs may be too high.

    • Solution: Conduct a dose-finding study for the combination therapy to determine the maximum tolerated dose (MTD). This involves treating cohorts of non-tumor-bearing mice with escalating doses of the combination and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Possible Cause 2: Drug Formulation and Vehicle. The vehicle used to dissolve and administer the drugs may be contributing to toxicity.

    • Solution: Test the tolerability of the vehicle alone in a cohort of mice. If the vehicle is causing toxicity, explore alternative formulations. For example, a common vehicle for oral administration of this compound in mice is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in water.

Issue 2: Lack of synergistic anti-tumor effect with combination therapy in a xenograft model.

  • Possible Cause 1: Inappropriate Dosing Regimen. The doses of the drugs may be too low to achieve a synergistic effect, or the timing of administration may not be optimal.

    • Solution: Based on in vitro data and MTD studies, design a dosing schedule that ensures adequate target engagement for both drugs. This may involve staggered administration or concurrent treatment. Pharmacokinetic and pharmacodynamic (PK/PD) studies can help optimize the dosing regimen.

  • Possible Cause 2: The Xenograft Model Does Not Harbor the Targetable Off-Target Mechanism. The chosen cell line for the xenograft may not have the specific resistance mechanism that the combination therapy is designed to target.

    • Solution: Thoroughly characterize the this compound-resistant cell line in vitro before implanting it into mice. Confirm the presence of the targetable off-target mechanism (e.g., MET amplification) in the established xenograft tumors through molecular analysis of tumor biopsies.

  • Possible Cause 3: Tumor Heterogeneity. The xenograft tumor may be heterogeneous, with some cells not relying on the targeted bypass pathway.

    • Solution: Analyze biopsies from multiple tumors or different regions of the same tumor to assess heterogeneity. Consider using patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity of human tumors.

Data Presentation

Table 1: Off-Target Kinase Profile of this compound
KinaseIC50 (nM)
EGFR (L858R/T790M) 11.44
EGFR (Exon 19 Del) 12.92
EGFR (Wild-Type) 493.8
Janus kinase 3 (JAK3)Predicted Target
Mitogen-activated protein kinases (MAPKs)Predicted Target
Lymphocyte-specific protein tyrosine kinase (LCK)Predicted Target
Cell division protein kinase 2 (CDK2)Predicted Target
Proto-oncogene tyrosine-protein kinase SrcPredicted Target

Data compiled from computational target fishing studies.

Table 2: In Vitro Efficacy of this compound Combination Therapies in EGFR-Mutant NSCLC Cell Lines
Cell LineCombinationIC50 (this compound, nM)Fold-Change in IC50 (vs. This compound alone)Reference
PC-9/AR (this compound-Resistant) This compound + Trametinib (MEK Inhibitor)Synergistic effect observedNot specified
H1975 (T790M) This compound + Savolitinib (MET Inhibitor)Synergistic effect observedNot specified
HCC827/OR (this compound-Resistant) This compound + Capmatinib (MET Inhibitor)Synergistic effect observedNot specified
Table 3: In Vivo Efficacy of this compound Combination Therapies in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition (TGI) / RegressionReference
PC-9/AR (this compound-Resistant) This compound + VRT52271 (ERK Inhibitor)Significant tumor growth inhibition
LG1208 (EGFRm, MET-amplified PDX) This compound (10 mg/kg) + Savolitinib (15 mg/kg)84% tumor regression
PC-9/AR This compound + Selumetinib (Nanoparticle formulation)Significant tumor growth inhibition
This compound-Resistant PDX This compound + CapmatinibSignificant tumor growth inhibition

Experimental Protocols

Protocol 1: In Vitro Combination Therapy and Synergy Analysis

This protocol outlines a general procedure for assessing the synergistic effects of this compound in combination with another inhibitor (e.g., a MET or MEK inhibitor) in NSCLC cell lines.

Materials:

  • EGFR-mutant NSCLC cell line (sensitive or resistant)

  • This compound

  • Second inhibitor (e.g., savolitinib, selumetinib)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the second inhibitor. This typically involves serial dilutions of each drug individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the drug combinations for 72 hours. Include wells with each drug alone and vehicle-only controls.

  • Cell Viability Assessment: After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration and combination.

    • Use software such as CompuSyn or similar tools to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Protocol 2: In Vivo Xenograft Model of this compound Combination Therapy

This protocol provides a general framework for evaluating the efficacy of this compound combination therapy in a subcutaneous xenograft mouse model.

Materials:

  • This compound-resistant NSCLC cell line

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • This compound

  • Second inhibitor (e.g., savolitinib)

  • Appropriate drug vehicles

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the this compound-resistant cells (typically 1-5 x 10^6 cells in Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Second inhibitor alone, Combination therapy).

  • Drug Administration:

    • Prepare the drugs in their respective vehicles.

    • Administer the drugs to the mice according to the planned dosing schedule and route (e.g., oral gavage). For example, this compound at 10 mg/kg/day and savolitinib at 15 mg/kg/day have been used in preclinical models.

  • Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume for each treatment group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol describes how to analyze the phosphorylation status of key proteins in the EGFR, MET, MAPK, and PI3K/AKT pathways in response to this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and then re-probed with a different primary antibody.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MET_EGFR_Crosstalk cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds HGF HGF MET MET HGF->MET Binds EGFR->MET Crosstalk PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates MET->EGFR Crosstalk MET->PI3K Activates MET->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: MET-EGFR Crosstalk Signaling Pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound (Off-Target Effect) This compound->MEK Leads to reactivation Selumetinib Selumetinib (MEK Inhibitor) Selumetinib->MEK Inhibits

Caption: MAPK Signaling Pathway and Mitigation Strategy.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival This compound This compound (Off-Target Effect) This compound->PI3K Leads to reactivation PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway and Mitigation Strategy.

References

Technical Support Center: Refining Protocols for Long-Term Osimertinib Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for long-term osimertinib treatment in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for long-term treatment of EGFR-mutant cell lines?

A1: The optimal starting concentration of this compound depends on the specific cell line and its EGFR mutation status. It is recommended to first determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). For long-term treatment to develop resistant lines, a common strategy is to start with a concentration at or slightly above the IC50 value and gradually increase the concentration as cells adapt.[1][2][3]

Q2: How often should the cell culture medium containing this compound be replaced?

A2: For long-term experiments, it is crucial to maintain consistent drug pressure. Therefore, the medium containing the desired concentration of this compound should be replenished every 2-3 days. This ensures that the drug concentration remains stable and prevents the degradation of this compound in the culture medium.[4][5]

Q3: My cells are not developing resistance to this compound even after several weeks of treatment. What could be the reason?

A3: Several factors can contribute to the difficulty in establishing this compound-resistant cell lines:

  • Low Starting Drug Concentration: The initial concentration of this compound might be too low to exert sufficient selective pressure. Consider gradually increasing the drug concentration.

  • Cell Line-Specific Characteristics: Some cell lines may be inherently less prone to developing resistance.

  • Instability of this compound: Ensure that this compound is properly stored and that fresh drug dilutions are used for each medium change to avoid degradation. Studies have shown that this compound can be unstable in plasma, and similar instability could occur in cell culture medium over time.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.

Q4: How can I confirm that my cell line has developed resistance to this compound?

A4: The development of resistance can be confirmed by several methods:

  • Increased IC50 Value: Perform a cell viability assay on the long-term treated cells and compare the IC50 value to that of the parental cell line. A significant increase in the IC50 value indicates the development of resistance.

  • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the EGFR signaling pathway, such as EGFR, AKT, and ERK. Resistant cells may show reactivation of these pathways despite this compound treatment.

  • Colony Formation Assay: A colony formation assay can visually demonstrate the ability of resistant cells to proliferate and form colonies in the presence of this compound concentrations that are cytotoxic to the parental cells.

Q5: What are the common mechanisms of acquired resistance to this compound in cell culture models?

A5: Acquired resistance to this compound can occur through various on-target and off-target mechanisms. Common mechanisms observed in cell line models include:

  • On-target mutations: Secondary mutations in the EGFR gene, such as C797S, can prevent this compound from binding to its target.

  • Bypass pathway activation: Upregulation of alternative signaling pathways can circumvent the EGFR blockade. This includes:

    • MET amplification.

    • HER2 amplification.

    • Activation of the RAS-RAF-MEK-ERK pathway through mutations in KRAS or NRAS.

    • Activation of the PI3K/AKT/mTOR pathway.

  • Phenotypic transformation: In some cases, cells can undergo an epithelial-to-mesenchymal transition (EMT).

Troubleshooting Guides

Issue 1: High variability in cell viability assay results when determining this compound IC50.

Potential CauseTroubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use a cell counter for accurate seeding density.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
This compound Degradation Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line.

Issue 2: Loss of this compound resistance in the cell line after a few passages without the drug.

Potential CauseTroubleshooting Step
Unstable Resistance Mechanism Some resistance mechanisms are reversible and require continuous drug pressure to be maintained.
Heterogeneous Population The resistant population may consist of a mix of resistant and sensitive cells. If the drug pressure is removed, the sensitive cells may outgrow the resistant ones.
Clonal Selection To establish a stable resistant line, consider performing single-cell cloning to isolate and expand a homogeneously resistant population.

Issue 3: Difficulty in authenticating the established this compound-resistant cell line.

Potential CauseTroubleshooting Step
Cross-Contamination It is estimated that a significant percentage of cell lines are misidentified or cross-contaminated.
Genetic Drift Long-term culture can lead to genetic changes in the cell line.
No Reference Profile A reference profile for the parental cell line may not be available.
Authentication Method Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. It is recommended to perform STR profiling at the beginning of the project, after establishing the resistant line, and before publishing any data. Compare the STR profile of your resistant line to the parental line and to international databases like ATCC or DSMZ.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing this compound-resistant cell lines through continuous exposure to escalating drug concentrations.

Materials:

  • EGFR-mutant parental cancer cell line (e.g., PC-9, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, tissue culture-treated flasks and plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Methodology:

  • Determine Parental IC50:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.

  • Initial Drug Exposure:

    • Seed the parental cells at a low density in complete medium.

    • After 24 hours, replace the medium with fresh medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation:

    • Culture the cells in the presence of the starting concentration of this compound, changing the medium every 2-3 days.

    • Monitor the cells for signs of recovery and proliferation.

    • Once the cells are actively proliferating, passage them and increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

    • Repeat this process of gradual dose escalation. The entire process can take several months.

  • Establishment of Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 10-fold the parental IC50 or a clinically relevant concentration of 1-2 µM).

  • Characterization and Banking:

    • Confirm the resistant phenotype by determining the new IC50 value.

    • Characterize the underlying resistance mechanisms (e.g., via western blotting, sequencing).

    • Authenticate the resistant cell line using STR profiling.

    • Cryopreserve aliquots of the resistant cell line at a low passage number.

Protocol 2: Western Blot Analysis of EGFR Pathway Activation

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Lysis:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration and time point.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the phosphorylation levels of EGFR, AKT, and ERK between parental and resistant cells.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineEGFR MutationThis compound IC50 (nM)Resistance Index (RI)Reference
PC-9 (Parental)exon 19 del10-20-
PC-9/ORexon 19 del>1000>50-100
HCC827 (Parental)exon 19 del5-15-
HCC827/ORexon 19 del>1000>66-200

Note: IC50 and RI values can vary between laboratories and specific experimental conditions.

Visualizations

EGFR_Signaling_Pathway cluster_legend Legend Ligand EGF/TGFα EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MET MET Amplification MET->RAS MET->PI3K Activation Activation --> Inhibition Inhibition --| Bypass Bypass Pathway ---

Caption: EGFR signaling pathway and mechanism of this compound action.

Experimental_Workflow Start Start with Parental EGFR-Mutant Cell Line Determine_IC50 Determine IC50 of this compound Start->Determine_IC50 Chronic_Exposure Chronic Exposure to Increasing Concentrations of this compound Determine_IC50->Chronic_Exposure Monitor_Cells Monitor Cell Proliferation and Morphology Chronic_Exposure->Monitor_Cells Monitor_Cells->Chronic_Exposure Continue Dose Escalation Establish_Line Establish Stable Resistant Cell Line Monitor_Cells->Establish_Line Cells Proliferating at High Concentration Characterize Characterize Resistant Phenotype (IC50, Western Blot, etc.) Establish_Line->Characterize Authenticate Authenticate Cell Line (STR Profiling) Characterize->Authenticate End Resistant Cell Line Ready for Experiments Authenticate->End

Caption: Workflow for generating this compound-resistant cell lines.

References

Technical Support Center: Accurate Quantification of Osimertinib in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of osimertinib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound in biological matrices.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. This compound Degradation: this compound is unstable in plasma at room temperature and even at 2-4°C.[1][2] 2. Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the matrix. 3. Suboptimal Mass Spectrometry (MS) Conditions: Ionization and fragmentation parameters may not be optimized for this compound.1. Minimize Degradation: Process plasma samples as quickly as possible. If immediate analysis is not possible, freeze samples at -80°C immediately after collection.[1] Perform sample preparation steps on dry ice to maintain low temperatures.[1] The use of EDTA-plasma and sample acidification may also improve stability.[1] 2. Optimize Extraction: Protein precipitation with acetonitrile or methanol is a commonly used and effective method for this compound. Ensure the ratio of precipitant to plasma is sufficient for complete protein removal. 3. Optimize MS Conditions: Use electrospray ionization (ESI) in positive mode. Optimize cone voltage and collision energy to achieve the strongest signal for the desired precursor and product ions. A common multiple reaction monitoring (MRM) transition for this compound is m/z 500.2 → 72.1.
High Signal Variability (Poor Precision) 1. Inconsistent Sample Handling: Variability in time and temperature during sample collection, processing, and storage can lead to inconsistent degradation. 2. Matrix Effects: Endogenous components in the biological matrix can suppress or enhance the ionization of this compound, leading to variable results. 3. Improper Internal Standard (IS) Use: The internal standard may not be behaving similarly to the analyte.1. Standardize Procedures: Implement a strict and consistent protocol for sample handling, including precise timing for each step and maintaining a cold chain. 2. Mitigate Matrix Effects: Use a stable isotope-labeled internal standard (SIL-IS) if available, as it co-elutes and experiences similar matrix effects. If a SIL-IS is not available, select an analog with similar physicochemical properties. Diluting the sample extract can also help reduce matrix effects. 3. Ensure Proper IS Use: Add the internal standard early in the sample preparation process to account for variability in extraction efficiency. Ensure the concentration of the IS is appropriate and consistent across all samples.
Poor Accuracy (Bias) 1. Calibration Curve Issues: Incorrect preparation of calibration standards or use of an inappropriate regression model. 2. Incomplete Recovery: The extraction method may not be consistently recovering the entire amount of this compound from the sample.1. Verify Calibrators: Prepare fresh calibration standards from a separate stock solution to verify the accuracy of the original set. Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve, which is often more appropriate for bioanalytical assays. 2. Evaluate Recovery: Perform a recovery experiment by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples. If recovery is low or variable, consider alternative extraction methods like solid-phase extraction (SPE).
Carryover 1. Analyte Adsorption: this compound may adsorb to components of the LC-MS/MS system, such as the injection port, tubing, or analytical column. 2. High Concentration Samples: Injecting a high concentration sample can lead to residual analyte being detected in subsequent blank injections.1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash protocol. A mixture of acetonitrile and water with a small amount of acid or base can be effective. 2. Injection Order: Inject blank samples after high concentration samples to assess and mitigate carryover. If carryover persists, a longer gradient or a dedicated column wash step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound in biological samples?

A1: The most widely used and robust method for this compound quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of low concentrations of the drug in complex biological matrices like plasma.

Q2: Why is the stability of this compound in plasma a concern?

A2: this compound has been shown to be unstable in human plasma at room temperature and even under refrigeration (2-4°C). This instability is thought to be due to a Michael addition reaction with proteins in the plasma. This degradation can lead to underestimation of the true concentration of this compound in a sample. Therefore, it is critical to handle and process samples quickly and at low temperatures.

Q3: What are the best practices for sample collection and handling to ensure accurate results?

A3: To ensure the integrity of your samples, follow these best practices:

  • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Separate plasma by centrifugation as soon as possible after collection.

  • If analysis cannot be performed immediately, store plasma samples frozen at -80°C.

  • Thaw samples on ice and keep them cold throughout the sample preparation process.

  • Perform sample preparation steps, such as protein precipitation, on dry ice to minimize degradation.

Q4: What type of internal standard should I use for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., [¹³C,²H₃]-osimertinib). A SIL-IS has the same chemical properties and chromatographic behavior as the analyte, which helps to correct for variations in sample preparation and matrix effects. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric properties can be used, such as pazopanib or propranolol.

Q5: What are typical validation parameters for an LC-MS/MS method for this compound?

A5: A validated LC-MS/MS method for this compound should demonstrate acceptable performance for the following parameters:

  • Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) and accuracy (as percent relative error, %RE) should be within ±15% (±20% at the lower limit of quantification).

  • Recovery: The extraction recovery of this compound from the biological matrix should be consistent and reproducible.

  • Matrix Effect: The effect of endogenous matrix components on the ionization of the analyte should be evaluated and minimized.

  • Stability: The stability of this compound in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Plasma using LC-MS/MS

This protocol is a representative example based on published methods.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or DMSO. Prepare a separate stock solution for the internal standard (e.g., propranolol at 1 mg/mL in methanol).

  • Working Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Calibration Standards: Spike blank human plasma with the this compound working solutions to achieve final concentrations ranging from approximately 1 to 300 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 30, and 240 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., propranolol at a final concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient elution to separate this compound from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1 m/z 500.3 → Q3 m/z 71.6

      • Propranolol (IS): Q1 m/z 260.1 → Q3 m/z 115.9

    • Optimize instrument parameters such as cone voltage and collision energy for maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for this compound quantification.

Table 1: Linearity and Sensitivity of Published this compound Quantification Methods

Matrix Linear Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
Human Plasma1.25 - 3001.25
Rat Plasma1 - 3001
Rat Plasma1 - 4001
Human Liver Microsomes1 - 30001

Table 2: Precision and Accuracy Data from a Validated Method in Human Plasma

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Reference
Low35.26.098.7
Medium304.85.5101.3
High2403.74.2102.1

Table 3: Recovery and Matrix Effect Data

Analyte Matrix Extraction Recovery (%) Matrix Effect (%) Reference
This compoundHuman Plasma85 - 92≤ 2
This compoundRat Plasma99.72 - 109.750.71 - 6.97 (%RSD)
This compoundHuman Plasma92.7 - 101.81.5 - 9.1 (%RSD)

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing blood_collection Blood Collection (EDTA tubes) centrifugation Centrifugation blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage thawing Thaw on Ice storage->thawing spiking Spike with Internal Standard thawing->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 supernatant_transfer Supernatant Transfer centrifugation2->supernatant_transfer injection Injection into LC-MS/MS supernatant_transfer->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_precision Precision Issues cluster_accuracy Accuracy Issues start Inaccurate this compound Quantification high_variability High Variability? start->high_variability bias Consistent Bias? start->bias handling Inconsistent Sample Handling? high_variability->handling matrix_effects Matrix Effects? high_variability->matrix_effects is_issue Improper IS Use? high_variability->is_issue standardize_handling Standardize Protocol handling->standardize_handling Yes use_sil_is Use SIL-IS/ Optimize Dilution matrix_effects->use_sil_is Yes check_is Check IS Addition & Concentration is_issue->check_is Yes calibration_issue Calibration Curve Problem? bias->calibration_issue recovery_issue Poor Recovery? bias->recovery_issue verify_calibrators Verify Calibrators/ Use Weighted Regression calibration_issue->verify_calibrators Yes evaluate_recovery Evaluate/Optimize Extraction Method recovery_issue->evaluate_recovery Yes

Caption: Troubleshooting logic for inaccurate this compound results.

References

Technical Support Center: Optimizing Western Blots for EGFR Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of the EGFR signaling pathway via Western blotting, with a particular focus on resolving high background issues.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of high background in Western blots for phosphorylated EGFR (p-EGFR)?

High background in Western blotting, which can manifest as a general haze or non-specific bands, can obscure the specific detection of p-EGFR and other pathway proteins.[1][2] The primary causes include:

  • Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of primary and/or secondary antibodies.[3]

  • Suboptimal Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies increases the likelihood of non-specific binding.[1][4]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies, leading to increased background noise.

  • Blocking Agent Cross-Reactivity: Using non-fat milk as a blocking agent can be problematic for detecting phosphorylated proteins like p-EGFR. Milk contains casein, a phosphoprotein, which can cross-react with phospho-specific antibodies.

  • Membrane Drying: Allowing the membrane to dry out at any stage can lead to irreversible, non-specific antibody binding.

  • Contaminated Buffers or Equipment: Contaminated reagents or unclean equipment can introduce artifacts and elevate background.

Q2: Why is my background speckled or patchy?

Speckled or patchy background is often due to:

  • Aggregated Antibodies: Antibody solutions that have been stored for a long time or not properly handled can form aggregates that bind non-specifically to the membrane.

  • Uneven Blocking or Antibody Incubation: Failure to ensure even distribution of blocking and antibody solutions across the membrane, often due to inadequate agitation, can result in uneven background.

  • Contaminated Buffers: Particulates in the buffers can settle on the membrane and cause speckles.

Q3: I'm seeing multiple non-specific bands. What could be the reason?

The appearance of non-specific bands can be attributed to several factors:

  • Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

  • High Protein Load: Loading too much total protein in each lane can lead to non-specific antibody binding.

  • Sample Degradation: If samples are not properly handled and stored, proteins can degrade, leading to the appearance of unexpected bands.

  • Post-Translational Modifications: The target protein may have various post-translational modifications that can cause it to run at different molecular weights.

Troubleshooting Guide: High Background

This guide provides a systematic approach to diagnosing and resolving high background issues in your EGFR pathway Western blots.

Problem: Uniform High Background

A uniform dark haze across the entire membrane often points to issues with blocking or antibody concentrations.

Potential Cause Recommended Solution
Inadequate Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). Ensure the blocking solution is fresh for each experiment.
Primary Antibody Concentration Too High Titrate the primary antibody to a higher dilution (e.g., 1:2000, 1:5000). A dot blot can be used to quickly test for non-specific binding of the primary antibody.
Secondary Antibody Concentration Too High Run a control blot with only the secondary antibody to check for non-specific binding. Titrate the secondary antibody to a higher dilution.
Insufficient Washing Increase the number of washes (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10 minutes). Increase the volume of the wash buffer to ensure the membrane is fully submerged.
Contaminated Buffers Prepare fresh buffers using high-purity water and reagents.
Membrane Dried Out Ensure the membrane remains submerged in buffer throughout the entire procedure.
Problem: Non-Specific Bands

Distinct, non-specific bands can be addressed by optimizing antibody usage and sample preparation.

Potential Cause Recommended Solution
Primary Antibody Cross-Reactivity Consult the antibody datasheet for known cross-reactivities. Consider using a more specific monoclonal antibody. Optimize blocking conditions.
Too Much Protein Loaded Reduce the amount of total protein loaded per lane (typically 20-30 µg is sufficient).
Sample Degradation Prepare fresh cell or tissue lysates for each experiment and always include protease and phosphatase inhibitors in your lysis buffer.
Inefficient SDS-PAGE Separation Adjust the polyacrylamide gel percentage to better resolve the protein of interest based on its molecular weight.

Experimental Protocols

A well-defined protocol is crucial for reproducible results. Below is a standard protocol for Western blot analysis of EGFR and p-EGFR.

Detailed Western Blot Protocol for EGFR Pathway Analysis
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.

    • Include a pre-stained protein ladder in one lane.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

    • For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect total EGFR or a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions. Note that these may need to be optimized for your specific experimental setup.

Table 1: Recommended Antibody Dilutions

Antibody Typical Dilution Range Recommended Blocking Buffer
p-EGFR (e.g., Tyr1068) 1:1000 - 1:20005% BSA in TBST
Total EGFR 1:1000 - 1:20005% BSA or 5% non-fat milk in TBST
p-ERK1/2 (p44/42 MAPK) 1:1000 - 1:20005% BSA in TBST
Total ERK1/2 1:1000 - 1:20005% BSA or 5% non-fat milk in TBST
HRP-conjugated Secondary 1:2000 - 1:100005% BSA or 5% non-fat milk in TBST

Table 2: Blocking and Washing Conditions

Step Reagent Concentration Duration Temperature
Blocking BSA in TBST5% (w/v)1 hourRoom Temperature
Primary Antibody Wash TBST0.1% Tween-203 x 5-10 minRoom Temperature
Secondary Antibody Wash TBST0.1% Tween-203 x 10 minRoom Temperature

Visualizing Workflows and Pathways

EGFR Signaling Pathway

The following diagram illustrates the core EGFR signaling cascade, highlighting key proteins often analyzed by Western blot.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR (Dimerization & Autophosphorylation) EGFR->pEGFR EGF EGF (Ligand) EGF->EGFR Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription

Caption: EGFR signaling pathway overview.

Western Blot Experimental Workflow

This diagram outlines the key steps in a typical Western blotting experiment for EGFR analysis.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis, Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to PVDF Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Washing E->F G 7. Secondary Antibody Incubation (Binds to Primary Antibody) F->G H 8. Washing G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Imaging and Quantification) I->J

References

Technical Support Center: Managing Solvent Toxicity in Osimertinib Cellular Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Here is the Technical Support Center for managing solvent toxicity in osimertinib cellular experiments.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to solvent toxicity when using this compound in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a solvent required for preparing this compound for cellular experiments? this compound mesylate is slightly soluble in water (3.1 mg/mL at 37°C), and its solubility can be affected by pH.[1][2] To achieve the concentrations needed for in vitro studies and ensure it remains dissolved in cell culture media, a solvent is necessary.

Q2: What is the most common solvent for this compound, and what is the recommended final concentration? The most common solvent for this compound and other hydrophobic drugs in cell culture is dimethyl sulfoxide (DMSO).[3][4] It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to minimize toxicity. However, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, so this concentration is also widely used. The sensitivity to DMSO is highly cell-line specific, and some primary cells may be more sensitive.

Q3: What are the potential "off-target" effects of DMSO on cells, even at non-toxic concentrations? DMSO is not biologically inert and can cause pleiotropic effects that may confound experimental results. Even at low concentrations, DMSO can stimulate cell growth, while higher concentrations can inhibit proliferation or cause cell death. It has also been shown to induce differentiation in some cell types, alter gene expression, and interfere with cellular signaling pathways.

Q4: How do I properly control for solvent effects in my this compound experiments? It is critical to include a "vehicle control" group in every experiment. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used in the experimental groups, but without this compound. This allows you to isolate the effects of the drug from any effects caused by the solvent itself.

Troubleshooting Guide

Issue 1: High background toxicity or poor cell viability observed in the vehicle control group.

  • Potential Cause: The final concentration of your solvent (e.g., DMSO) is above the toxic threshold for your specific cell line. Cell lines exhibit varying sensitivities to solvents.

  • Solution:

    • Perform a Solvent Tolerance Assay: Conduct a dose-response experiment using only the solvent to determine the maximum concentration that does not significantly impact cell viability. A detailed protocol for this is provided below.

    • Reduce Solvent Concentration: If toxicity is observed, lower the final concentration of the solvent in all experimental conditions. This may require preparing a more concentrated stock solution of this compound.

Issue 2: Inconsistent IC50 values for this compound across repeat experiments.

  • Potential Causes:

    • Inconsistent Solvent Concentration: Minor variations in the final solvent concentration between wells or plates can alter the biological response and affect the calculated IC50.

    • Drug Precipitation: this compound may precipitate out of solution when diluted into aqueous culture media if the final solvent concentration is too low.

    • Drug Degradation: Repeated freeze-thaw cycles of the stock solution can lead to drug degradation.

  • Solutions:

    • Standardize Dilution Protocol: Use a rigorous serial dilution method to ensure the final solvent concentration is identical across all wells, including the vehicle control.

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment.

    • Visual Inspection: After adding the drug to the media, visually inspect the wells for any signs of precipitation.

Issue 3: this compound precipitates upon dilution in the cell culture medium.

  • Potential Cause: The aqueous nature of the cell culture medium is causing the poorly water-soluble this compound to fall out of solution.

  • Solution:

    • Check Final Solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥ 0.1%).

    • Use Intermediate Dilution Steps: When diluting the highly concentrated drug stock, perform intermediate dilutions in culture medium that already contains the final target percentage of DMSO.

    • Gentle Mixing: Ensure thorough but gentle mixing after dilution to aid dissolution.

Data Summaries

Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture

DMSO Concentration (v/v)Expected EffectRecommendation
≤ 0.1% Considered safe for most cell lines with minimal cytotoxic or off-target effects.Recommended starting concentration for sensitive cell lines or long-term exposure experiments.
0.1% - 0.5% Generally tolerated by many robust cell lines but may begin to show off-target effects.Widely Used. A solvent tolerance assay is strongly advised to confirm suitability for your cell line.
0.5% - 1.0% May cause toxicity in some cell lines and is more likely to induce off-target biological effects.Use with Caution. Only proceed if a tolerance assay has shown it to be non-toxic for your cell line.
> 1.0% Often results in significant cytotoxicity and growth inhibition.Not Recommended for most cellular experiments.

Data are compiled from multiple sources and represent general guidance. The specific tolerance of each cell line must be determined empirically.

Table 2: Solubility of this compound

Solvent/MediumSolubilityReference(s)
Water (at 37°C)Slightly soluble (3.1 mg/mL)
PEG-400High (Mole fraction: 7.33 × 10⁻³)
EthanolSoluble
Propylene Glycol (PG)Soluble
Transcutol-HP (THP)Soluble
Dimethyl Sulfoxide (DMSO)Soluble

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Solvent Concentration

This protocol describes how to find the highest concentration of DMSO that can be used on a specific cell line without causing toxicity, using a common cell viability assay like MTT or CellTiter-Glo.

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour experiment and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Recommended concentrations to test include 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for your intended experimental duration (e.g., 48 or 72 hours).

  • Viability Assessment: At the end of the incubation, assess cell viability using your chosen method (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions. For an MTT assay, this typically involves incubating cells with the MTT reagent for 2-4 hours, followed by dissolving the formazan crystals in a solubilization solution (like acidified isopropanol).

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each DMSO concentration relative to the media-only control cells. The highest concentration that does not cause a significant drop in viability is your maximum tolerated concentration.

Protocol 2: General Cell Viability Assay for this compound

This protocol outlines a standard workflow for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.

  • Prepare this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of this stock in complete culture medium to create working solutions. The key is to dilute them in a way that the final concentration of DMSO in every well (including the vehicle control) remains constant and below the predetermined toxic limit (e.g., 0.1% or 0.5%).

  • Treatment: Add the prepared this compound dilutions to the appropriate wells. Add the vehicle control (medium with the same final DMSO concentration but no drug) to the control wells. Each drug concentration should be tested in triplicate or sextuplicate.

  • Incubation: Incubate the cells for 72 hours.

  • Assess Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) as described in the protocol above.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visual Diagrams

EGFR_Pathway EGFR Signaling and this compound Inhibition cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway Ligand Ligand (e.g., EGF) EGFR Mutant EGFR (e.g., L858R, T790M) Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathways and this compound's mechanism of inhibition.

Troubleshooting_Workflow Workflow for Troubleshooting Solvent Toxicity start Start Experiment check_control Assess Viability of Vehicle Control Cells start->check_control decision Is Viability Significantly Reduced? check_control->decision run_assay Perform Solvent Dose-Response Assay decision->run_assay  Yes proceed Proceed with This compound Experiment decision->proceed No determine_max Determine Max Tolerated Concentration run_assay->determine_max adjust_protocol Adjust Protocol: Lower Final Solvent Concentration determine_max->adjust_protocol adjust_protocol->proceed

Caption: A logical workflow for identifying and resolving solvent toxicity.

Dilution_Scheme Logic for Maintaining Consistent Solvent Concentration stock Step 1: High-Concentration Stock This compound in 100% DMSO (e.g., 10 mM) intermediate Step 2: Intermediate Dilution Dilute Stock in Culture Media to create highest dose (e.g., 1:1000 dilution for 0.1% final DMSO) stock->intermediate serial Step 3: Serial Dilution Serially dilute the highest dose using media containing the final DMSO concentration (0.1%) intermediate->serial plate Step 4: Plate Treatment All wells (drug-treated and vehicle) now have a final DMSO concentration of 0.1% serial->plate vehicle Vehicle Control Culture Media containing the exact same final DMSO concentration (0.1%) vehicle->plate

Caption: A logical diagram for preparing drug dilutions to ensure consistent solvent levels.

References

Validation & Comparative

preclinical comparison of osimertinib vs first-generation EGFR TKIs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While first-generation TKIs like gefitinib and erlotinib marked a significant advancement, the emergence of resistance, often driven by the T790M mutation, necessitated further innovation. This guide provides a detailed preclinical comparison of osimertinib, a third-generation EGFR TKI, against its first-generation predecessors, focusing on key performance metrics and the underlying experimental data.

Executive Summary

This compound demonstrates a clear preclinical advantage over first-generation EGFR TKIs, primarily driven by its dual activity against both sensitizing EGFR mutations and the T790M resistance mutation. This is reflected in its superior potency in cellular assays, enhanced anti-tumor efficacy in in vivo models, and a distinct selectivity profile that spares wild-type EGFR. Furthermore, preclinical data indicate that this compound possesses superior blood-brain barrier penetration, suggesting a potential advantage in treating and preventing brain metastases.

Data Presentation

In Vitro Potency: A Tale of Two Generations

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies consistently show that while both this compound and first-generation TKIs are effective against cell lines with sensitizing EGFR mutations (e.g., exon 19 deletions and L858R), this compound maintains potent activity in the presence of the T790M resistance mutation, a key liability for erlotinib and gefitinib.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Erlotinib IC50 (nM)Gefitinib IC50 (nM)
PC-9Exon 19 deletionComparable to erlotinib[1]7[1]~5-15
H3255L858RComparable to erlotinib[1]12[1]~10-25
H1975L858R + T790M5[1]>1000>1000
PC-9ERExon 19 deletion + T790M13>1000>1000

Note: IC50 values can vary between studies and experimental conditions. The data presented is a synthesis from available preclinical research.

In Vivo Efficacy: Tumor Regression and Brain Penetration

Preclinical xenograft models provide a more complex biological system to evaluate anti-tumor activity. In these models, this compound has demonstrated sustained tumor regression in EGFR-mutant tumors, including those with brain metastases.

Preclinical ModelKey Findings
Subcutaneous Xenograft (EGFRm) This compound administration leads to significant and sustained tumor growth inhibition in mice bearing tumors with sensitizing EGFR mutations.
Brain Metastases Model (PC9) This compound induced sustained tumor regression in a mouse model of brain metastases. In contrast, first-generation TKIs have shown limited efficacy in similar models.
Pharmacokinetics This compound exhibits greater penetration of the mouse blood-brain barrier compared to gefitinib and erlotinib. PET imaging in cynomolgus monkeys also revealed markedly greater brain exposure with [11C]this compound compared to [11C]gefitinib.

Signaling Pathway Inhibition

First-generation EGFR TKIs reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its downstream signaling. This compound, however, is an irreversible inhibitor that forms a covalent bond, leading to sustained inhibition. Crucially, this compound is designed to potently inhibit both sensitizing and T790M resistance mutations while having less activity against wild-type EGFR, which is thought to contribute to its different safety profile.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound (Irreversible) This compound->EGFR Inhibits Mutant EGFR (incl. T790M) FirstGen First-Gen TKIs (Reversible) FirstGen->EGFR Inhibits Mutant EGFR (ineffective against T790M)

Caption: EGFR signaling pathway and points of TKI inhibition.

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow start Start seed_cells Seed NSCLC cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with varying concentrations of TKIs adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Measure absorbance at 570nm solubilize->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability (MTT) assay.

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, erlotinib, or gefitinib. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of target engagement and inhibition.

Methodology:

  • Cell Treatment and Lysis: Treat NSCLC cells with the TKIs for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream targets (e.g., p-AKT, p-ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

Methodology:

  • Cell Implantation: Subcutaneously inject EGFR-mutant NSCLC cells into immunodeficient mice. For brain metastasis models, intracardiac or intracranial injections can be performed.

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Randomize mice into treatment groups (vehicle control, this compound, erlotinib, gefitinib) and administer the drugs orally at clinically relevant doses.

  • Tumor Measurement: Measure tumor volume regularly using calipers. For brain metastases, bioluminescence imaging can be used if cells are engineered to express luciferase.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size.

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Conclusion

The preclinical data robustly supports the superiority of this compound over first-generation EGFR TKIs, particularly in the context of T790M-mediated resistance. Its distinct mechanism of action, favorable selectivity profile, and enhanced central nervous system penetration provide a strong rationale for its clinical development and use. This guide provides a foundational understanding of the preclinical evidence that underpins the clinical success of this compound and offers a framework for the continued evaluation of novel EGFR inhibitors.

References

A Preclinical Head-to-Head: Osimertinib Versus Second-Generation EGFR TKIs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology Drug Development

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations has been significantly shaped by the development of tyrosine kinase inhibitors (TKIs). While first- and second-generation EGFR TKIs offered a significant leap forward from chemotherapy, the emergence of resistance mechanisms, most notably the T790M mutation, necessitated the development of next-generation inhibitors. This guide provides a preclinical comparison of the third-generation TKI, osimertinib, against the second-generation TKIs, afatinib and dacomitinib, focusing on their performance in in vitro and in vivo models.

Executive Summary

This compound, a third-generation EGFR TKI, demonstrates a distinct preclinical profile compared to the second-generation inhibitors afatinib and dacomitinib. Notably, this compound exhibits potent activity against EGFR mutations, including the T790M resistance mutation, which is a primary mechanism of failure for second-generation TKIs. Furthermore, preclinical data highlights this compound's superior penetration of the blood-brain barrier, suggesting a potential advantage in the treatment and prevention of brain metastases. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and provide visual representations of key biological pathways and experimental workflows.

In Vitro Potency and Selectivity

The in vitro activity of EGFR TKIs is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug in inhibiting a specific biological or biochemical function. Preclinical studies have consistently demonstrated this compound's high potency against EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and, crucially, the T790M resistance mutation.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Afatinib IC50 (nM)Dacomitinib IC50 (nM)
PC-9Exon 19 deletion70.8Not widely reported in direct comparison
H3255L858RNot widely reported in direct comparison0.3Not widely reported in direct comparison
H1975L858R/T790M15>1000Not widely reported in direct comparison

Note: IC50 values can vary between studies due to different experimental conditions.

The data indicates that while afatinib is highly potent against sensitizing mutations, its activity is significantly diminished in the presence of the T790M mutation.[1] In contrast, this compound maintains potent inhibition in T790M-positive cell lines.

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound and second-generation EGFR TKIs has been evaluated in various preclinical xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice.

Subcutaneous Xenograft Models

In a patient-derived xenograft (PDX) model with an EGFR V769_D770insASV mutation, daily oral administration of this compound at 25 mg/kg resulted in significant tumor growth inhibition, which was more pronounced than that observed with afatinib at 20 mg/kg.[2] Another study using a PDX model with an M766_A767insASV mutation also showed superior tumor growth inhibition with this compound (25 mg/kg) compared to afatinib (20 mg/kg).[2]

Orthotopic Brain Metastasis Models

A critical differentiator for this compound in preclinical models is its efficacy against brain metastases, a common site of disease progression in NSCLC patients. In a PC9 mouse brain metastases model, this compound demonstrated greater penetration of the blood-brain barrier compared to gefitinib, rociletinib, and afatinib.[1][3] At clinically relevant doses, this compound induced sustained tumor regression in this model, a feat not achieved by rociletinib.

Signaling Pathway Inhibition

This compound and second-generation EGFR TKIs exert their anticancer effects by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_inhibitors EGFR TKIs EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (Sensitizing & T790M) Second_Gen 2nd Gen TKIs (Afatinib, Dacomitinib) Second_Gen->EGFR Inhibits (Sensitizing)

Caption: EGFR signaling pathways and points of inhibition by TKIs.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the cytotoxic effects of EGFR inhibitors on cancer cell lines and to determine their IC50 values.

Workflow:

Caption: General workflow for a cell viability assay.

Detailed Methodology:

  • Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the EGFR TKI (e.g., this compound, afatinib, dacomitinib) or a vehicle control (DMSO) for a specified period, typically 72 hours.

  • Reagent Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 570 nm for MTT or 490 nm for MTS.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to assess the inhibitory effect of EGFR TKIs on the phosphorylation of EGFR and its downstream signaling proteins.

Workflow:

Caption: General workflow for Western blot analysis.

Detailed Methodology:

  • Cell Culture and Treatment: NSCLC cells are cultured to approximately 80% confluency and then treated with various concentrations of EGFR TKIs for a specified time (e.g., 2 hours).

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Study

This experimental model is used to evaluate the antitumor efficacy of EGFR TKIs in a living organism.

Workflow:

Caption: General workflow for an in vivo xenograft study.

Detailed Methodology:

  • Cell Implantation: Human NSCLC cells (e.g., PC-9, H1975) are injected subcutaneously or orthotopically (into the lung or brain) of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, afatinib, dacomitinib). The drugs are typically administered daily via oral gavage.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

The preclinical data strongly supports the distinct pharmacological profile of this compound compared to second-generation EGFR TKIs. Its potent and selective inhibition of both sensitizing and T790M resistance mutations, coupled with its superior central nervous system penetration and efficacy in brain metastasis models, provides a compelling rationale for its clinical development and use. For researchers and drug development professionals, these preclinical findings offer valuable insights into the comparative strengths of these agents and underscore the importance of targeting specific resistance mechanisms to improve patient outcomes in EGFR-mutant NSCLC.

References

Validating Osimertinib's Anti-Tumor Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of osimertinib in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). This compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy, particularly in tumors harboring EGFR T790M resistance mutations. This document summarizes key experimental data, outlines detailed methodologies for reproducing these findings, and visualizes the underlying biological pathways and experimental workflows.

Comparative Efficacy of this compound in PDX Models

This compound has shown superior anti-tumor activity in PDX models compared to earlier generation EGFR TKIs, such as gefitinib and erlotinib. This enhanced efficacy is especially pronounced in models with the T790M mutation, a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.

Quantitative Analysis of Tumor Growth Inhibition

The following table summarizes the tumor growth inhibition (TGI) data from various preclinical studies in patient-derived xenograft models.

PDX ModelEGFR Mutation StatusTreatment GroupDoseTumor Growth Inhibition (%)Reference
PC-9 Exon 19 DeletionThis compound5 mg/kgSignificant tumor regression[1]
Erlotinib50 mg/kgLess effective than this compound[1]
LXF2478 M766_A767insASVThis compound25 mg/kgSignificant tumor growth inhibition[2]
Afatinib20 mg/kgLess effective than this compound[2]
LU0387 H773_V774insNPHThis compound25 mg/kgSignificant tumor growth inhibition[2]
EGFR-mutant PDX L858R or Exon 19 DelThis compound25 mg/kg/daySensitive
Gefitinib25 mg/kg/daySensitive

Experimental Protocols

Reproducible and rigorous experimental design is paramount in validating drug efficacy. Below are detailed methodologies for key experiments involving patient-derived xenografts.

Establishment of Patient-Derived Xenografts

The successful establishment of PDX models is the foundational step for in vivo drug efficacy studies.

G cluster_0 Patient Tumor Acquisition cluster_1 Xenograft Implantation cluster_2 PDX Model Expansion and Banking Tumor Tissue Collection Tumor Tissue Collection Pathological Confirmation Pathological Confirmation Tumor Tissue Collection->Pathological Confirmation Tumor Fragmentation Tumor Fragmentation (2-3 mm³ pieces) Pathological Confirmation->Tumor Fragmentation Subcutaneous Implantation Subcutaneous Implantation (Flank of immunodeficient mice) Tumor Fragmentation->Subcutaneous Implantation Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Implantation->Tumor Growth Monitoring Serial Passaging Serial Passaging (when tumor > 1000 mm³) Tumor Growth Monitoring->Serial Passaging Cryopreservation Cryopreservation (for future studies) Serial Passaging->Cryopreservation G PDX Tumor Implantation PDX Tumor Implantation Tumor Growth to Predetermined Size Tumor Growth to Predetermined Size (e.g., 150-200 mm³) PDX Tumor Implantation->Tumor Growth to Predetermined Size Randomization of Mice Randomization of Mice Tumor Growth to Predetermined Size->Randomization of Mice Treatment Administration Treatment Administration (e.g., this compound, Vehicle Control) Randomization of Mice->Treatment Administration Tumor Volume and Body Weight Measurement Tumor Volume and Body Weight Measurement (Regularly) Treatment Administration->Tumor Volume and Body Weight Measurement Endpoint Analysis Endpoint Analysis (e.g., Tumor Growth Inhibition) Tumor Volume and Body Weight Measurement->Endpoint Analysis G EGFR Mutant EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

Preclinical Showdown: Osimertinib Demonstrates Superior Efficacy Over Chemotherapy in EGFR-Mutant Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 25, 2025 – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations, osimertinib has emerged as a potent therapeutic agent. Preclinical studies utilizing xenograft models consistently demonstrate the superior anti-tumor activity of this compound when compared directly with traditional chemotherapy regimens, such as platinum-based agents. These studies provide a crucial foundation for the clinical application of this compound, highlighting its precision in targeting the molecular drivers of cancer growth.

This compound, a third-generation EGFR tyrosine kinase inhibitor (TKI), is designed to selectively inhibit both sensitizing EGFR mutations and the T790M resistance mutation, a common mechanism of acquired resistance to earlier-generation TKIs. In contrast, chemotherapy agents like cisplatin and carboplatin act through a non-targeted mechanism, inducing DNA damage in rapidly dividing cells, which can lead to significant off-target toxicity.

Superior Tumor Growth Inhibition with this compound

Preclinical investigations in EGFR-mutant xenograft models have consistently shown that this compound monotherapy leads to significant tumor growth inhibition. One key study involving the PC9T790M xenograft model, which harbors both an EGFR-sensitizing mutation and the T790M resistance mutation, demonstrated that this compound treatment resulted in marked tumor regression.[1][2] While direct head-to-head quantitative data from a single study comparing this compound monotherapy with chemotherapy monotherapy is not extensively detailed in publicly available literature, the collective evidence from numerous preclinical studies underscores the potent and sustained anti-tumor effect of this compound in these models. The focus of many recent preclinical studies has shifted to evaluating the synergistic effects of combining this compound with chemotherapy to overcome resistance.[1][2]

Treatment GroupXenograft ModelEfficacy OutcomeReference
This compound PC9T790MSignificant tumor growth inhibition[1]
Cisplatin/Pemetrexed PC9T790MInvestigated in combination with this compound to delay resistance

Table 1: Comparative Efficacy of this compound and Chemotherapy in an EGFR-Mutant Xenograft Model.

Mechanistic Differences: Targeted Inhibition vs. Broad Cytotoxicity

The distinct mechanisms of action of this compound and chemotherapy underpin their differential efficacy and safety profiles. This compound directly targets the ATP-binding site of the mutant EGFR protein, effectively blocking the downstream signaling pathways that drive tumor cell proliferation and survival.

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cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant EGFR Mutant EGFR PI3K PI3K Mutant EGFR->PI3K RAS RAS Mutant EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival This compound This compound This compound->Mutant EGFR

Caption: this compound's Targeted Inhibition of EGFR Signaling.

Platinum-based chemotherapy agents, such as cisplatin and carboplatin, exert their cytotoxic effects by forming adducts with DNA, leading to intra- and inter-strand crosslinks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis. Pemetrexed, another chemotherapeutic agent often used in combination, functions as a folate antagonist, inhibiting key enzymes involved in nucleotide synthesis.

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cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DNA Replication & Transcription DNA Replication & Transcription DNA->DNA Replication & Transcription Apoptosis Apoptosis DNA Replication & Transcription->Apoptosis Platinum Agents Platinum Agents Platinum Agents->DNA Forms Adducts Pemetrexed Pemetrexed Nucleotide Synthesis Nucleotide Synthesis Pemetrexed->Nucleotide Synthesis Nucleotide Synthesis->DNA Replication & Transcription

Caption: Mechanism of Action of Chemotherapy Agents.

Experimental Protocols

The robust preclinical data supporting the efficacy of this compound is derived from well-established experimental protocols.

Xenograft Model Establishment and Drug Administration

A typical experimental workflow for evaluating the in vivo efficacy of these compounds is as follows:

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Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation EGFR-mutant NSCLC cells Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Subcutaneous injection in nude mice Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumors reach ~150-200 mm³ Tumor Measurement Tumor Measurement Treatment Initiation->Tumor Measurement This compound (oral) Chemotherapy (i.p./i.v.) Data Analysis Data Analysis Tumor Measurement->Data Analysis Regularly with calipers

References

A Comparative Analysis of Osimertinib's Central Nervous System Penetration versus Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective therapies for non-small cell lung cancer (NSCLC) with brain metastases remains a significant clinical challenge. For targeted therapies like epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system (CNS) is critical for efficacy against intracranial lesions.[1][2][3] This guide provides an objective comparison of the CNS penetration of osimertinib, a third-generation EGFR-TKI, with earlier generation TKIs, supported by preclinical and clinical experimental data.

Data Presentation: Quantitative Comparison of CNS Penetration

This compound consistently demonstrates superior CNS penetration compared to first and second-generation EGFR-TKIs across various preclinical models.[1][4] This enhanced distribution to the brain is a key differentiating factor. The following tables summarize key quantitative metrics from comparative studies.

Table 1: In Vivo CNS Penetration Metrics in Animal Models

CompoundAnimal ModelBrain-to-Plasma Ratio (Cmax)Unbound Brain-to-Plasma Partition Ratio (Kp,uu)Reference(s)
This compound Mouse3.410.39
Rat-0.21
Gefitinib Mouse0.210.02
Afatinib Mouse<0.36Not Determined
Rociletinib Mouse<0.08Not Determined

Note: A higher Brain-to-Plasma Ratio and Kp,uu value indicates greater CNS penetration.

Table 2: In Vitro Blood-Brain Barrier Efflux Transporter Assays

CompoundCell LineEfflux RatioInterpretationReference(s)
This compound MDCK-MDR113.4Substrate of P-gp
MDCK-BCRP5.4Substrate of BCRP
Human BBB Model3.2Weakest overall substrate
Erlotinib MDCK-MDR14.63Substrate of P-gp
MDCK-BCRP6.39Substrate of BCRP
Afatinib MDCK-MDR14.62Substrate of P-gp
MDCK-BCRP54.6Strong Substrate of BCRP

Note: The efflux ratio indicates the extent to which a compound is actively transported out of cells by efflux pumps like P-glycoprotein (P-gp, encoded by MDR1) and Breast Cancer Resistance Protein (BCRP). A lower ratio suggests less efflux and potentially greater CNS accumulation.

Table 3: Cerebrospinal Fluid (CSF) to Plasma Ratios

CompoundCSF/Plasma Ratio (%)Reference(s)
This compound 3 - 32%
Erlotinib 3 - 6%
Gefitinib ~1%
Afatinib ~1 - 2.5%

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for assessing CNS penetration and the underlying EGFR signaling pathway targeted by these inhibitors.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Preclinical Assessment cluster_2 Advanced In Vivo & Clinical Confirmation a MDCK-MDR1/BCRP Transporter Assays b Measure Efflux Ratios a->b Quantify transport c Administer TKI to Rodent Models (Mouse/Rat) b->c Proceed if low efflux potential d Collect Plasma & Brain Tissue at Time Points c->d e LC-MS/MS Analysis d->e f Calculate Brain-Plasma Ratio & Kp,uu e->f g PET Imaging with Radiolabeled TKI (Cynomolgus Monkey) f->g Confirm with advanced imaging/sampling i Quantify CNS Exposure & CSF Concentration g->i h CSF Sampling via Lumbar Puncture (Human) h->i

Experimental workflow for assessing TKI CNS penetration.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MAPK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway EGFR EGFR TKD Tyrosine Kinase Domain (TKD) EGFR->TKD Ligand EGF Ligand Ligand->EGFR Binds P Autophosphorylation (P) TKD->P Activates RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus TKI This compound & Other TKIs TKI->TKD INHIBITS

EGFR signaling pathway and the mechanism of action for TKIs.

Experimental Protocols

The data presented in this guide are derived from established preclinical methodologies designed to assess drug penetration across the BBB.

In Vitro Efflux Assays
  • Objective: To determine if a TKI is a substrate for key BBB efflux transporters (P-gp and BCRP), which actively pump drugs out of the CNS.

  • Methodology: Madin-Darby Canine Kidney (MDCK) cells, transfected to overexpress human MDR1 (P-gp) or BCRP, are cultured on semi-permeable membranes to form a polarized monolayer. The test TKI is added to either the apical (blood side) or basolateral (brain side) chamber. Samples are taken from the opposite chamber over time to measure the rate of transport in both directions (apical-to-basolateral, A-B; and basolateral-to-apical, B-A).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1-2 suggests the compound is actively transported by the efflux pump.

In Vivo Pharmacokinetic (PK) Studies
  • Objective: To quantify the concentration of a TKI in the brain relative to the plasma in a living organism.

  • Methodology: Animal models, typically mice or rats, are administered the TKI orally at a specified dose. At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), animals are euthanized. Blood and brain tissue are collected. Plasma is separated from the blood, and the brain is homogenized.

  • Data Analysis: Drug concentrations in both plasma and brain homogenate are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These concentrations are used to calculate the brain-to-plasma concentration ratio. Further analysis can determine the unbound brain-to-plasma partition ratio (Kp,uu), which corrects for plasma and brain tissue binding and is considered a more accurate measure of BBB penetration.

Positron Emission Tomography (PET) Imaging
  • Objective: To non-invasively visualize and quantify TKI distribution in the brain of a larger animal model, which more closely resembles human physiology.

  • Methodology: A positron-emitting isotope (e.g., Carbon-11) is incorporated into the TKI molecule. This radiolabeled TKI is administered to a non-human primate, such as a cynomolgus monkey. The animal is then scanned using a PET scanner, which detects the radiation and allows for dynamic imaging of the drug's entry into and clearance from the brain.

  • Data Analysis: The PET imaging data provides quantitative measures of brain exposure, such as the maximum concentration (Cmax) achieved in the brain and the overall brain/blood concentration ratio over time.

Conclusion

The experimental evidence from in vitro, in vivo, and imaging studies consistently demonstrates that this compound has significantly greater CNS penetration than other evaluated EGFR-TKIs, including gefitinib, erlotinib, and afatinib. This is attributed to this compound being a weaker substrate for key BBB efflux transporters like P-gp and BCRP. The resulting higher concentrations in the brain and CSF provide a strong mechanistic rationale for the observed clinical efficacy of this compound in patients with EGFR-mutated NSCLC and brain metastases. These findings underscore the importance of optimizing for CNS penetration in the design and selection of targeted therapies for cancers with a high incidence of brain involvement.

References

Navigating Resistance: A Comparative Guide to EGFR Inhibitors in Osimertinib-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the efficacy of various EGFR inhibitors in the context of this compound resistance, supported by experimental data and detailed methodologies, to inform future research and therapeutic strategies.

This compound has revolutionized the treatment of EGFR-mutated NSCLC, particularly for patients with the T790M resistance mutation. However, the development of acquired resistance is inevitable, driven by a variety of on-target and off-target mechanisms.[1][2] On-target resistance most commonly involves the acquisition of a C797S mutation in the EGFR kinase domain, which directly interferes with this compound's covalent binding.[3] Off-target resistance mechanisms are more diverse and include the amplification of bypass signaling pathways such as MET and HER2, as well as histologic transformation to small cell lung cancer.[4][5] Understanding the cross-resistance profiles of different EGFR inhibitors is crucial for developing effective subsequent treatment strategies.

Comparative Efficacy of EGFR Inhibitors in this compound Resistance

The following tables summarize the in vitro efficacy (IC50 values) of first-, second-, and third-generation EGFR TKIs against various this compound-resistant cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (nM) of EGFR TKIs in Cell Lines with EGFR On-Target Mutations

Cell LineEGFR Mutation StatusThis compoundGefitinibErlotinibAfatinibDacomitinib
PC-9Exon 19 del4 ± 0.8<170.80.5
H1975L858R/T790M5>5000>500057-
PC-9/C797SExon 19 del/C797S>1000---11.7
Ba/F3del19/T790M/C797S (cis)-ResistantResistantResistantResistant
Ba/F3L858R/L718QResistant-ResistantSensitiveSensitive

Data compiled from multiple sources. Note that experimental conditions may vary between studies.

Table 2: Efficacy of Targeted Therapies in this compound Resistance Driven by Bypass Pathways

Resistance MechanismTherapeutic StrategyExperimental ModelKey Findings
MET Amplification This compound + MET inhibitor (e.g., Savolitinib, Capmatinib)HCC827/AR (this compound-resistant cells with MET amplification)Combination therapy effectively overcomes resistance.
HER2 Amplification This compound + HER2-targeted therapy (e.g., Trastuzumab, T-DM1)PC9/HER2c1 xenograft modelCombination therapy can delay and overcome this compound resistance.

Signaling Pathways in this compound Resistance

The development of resistance to this compound involves complex signaling pathway alterations. The following diagrams illustrate the key on-target and off-target resistance mechanisms.

OnTarget_Resistance cluster_EGFR EGFR Kinase Domain cluster_Mutation C797S Mutation EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Signal Transduction ATP_Pocket ATP Pocket C797 C797 This compound This compound This compound->C797 C797S C797S Mutation This compound->C797S Binding Blocked Resistance Resistance C797S->Resistance

Figure 1: On-target resistance to this compound via the C797S mutation.

OffTarget_Resistance cluster_Bypass Bypass Signaling Pathways This compound This compound EGFR EGFR This compound->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK MET MET Amplification MET->PI3K_AKT MET->RAS_MAPK HER2 HER2 Amplification HER2->PI3K_AKT HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling the targeted cancer therapy, Osimertinib. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

This compound, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is classified as a hazardous drug.[1] As such, stringent handling precautions are necessary to prevent occupational exposure. This guide outlines the required personal protective equipment (PPE), detailed experimental protocols for PPE testing, and a clear workflow for the use and disposal of these protective measures.

Quantitative Data for Personal Protective Equipment

A thorough risk assessment is the foundation of safety when handling this compound. The following table summarizes key quantitative data to inform the selection and use of appropriate PPE.

ParameterValueStandard/RecommendationSource
Occupational Exposure Limit (OEL) 0.003 mg/m³8-hour Time-Weighted Average (TWA)[1]
Glove Standard ASTM D6978Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs[2][3]
Glove Permeation Rate Threshold < 0.01 µg/cm²/minFor passing ASTM D6978 testing
Gown Standard ASTM F739Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials
Respirator Fit Testing RequiredOSHA 29 CFR 1910.134

Experimental Protocols for PPE Efficacy

To ensure the highest level of protection, the personal protective equipment used when handling this compound must meet rigorous testing standards. The following are detailed methodologies for the key experiments cited.

ASTM D6978: Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs

This practice is the gold standard for evaluating a glove's resistance to permeation by chemotherapy drugs.

Objective: To determine the breakthrough time and permeation rate of specific chemotherapy drugs through a glove material under conditions of continuous contact.

Methodology:

  • Test Cell Setup: A representative specimen of the glove material is clamped between two halves of a permeation test cell, creating a barrier between a challenge chemical and a collection medium.

  • Challenge Chemical: A solution of the chemotherapy drug is introduced into one chamber of the cell, in continuous contact with the exterior surface of the glove material.

  • Collection Medium: The other chamber contains a collection medium (e.g., distilled water) that will not affect the permeation of the drug.

  • Sampling and Analysis: The collection medium is sampled at predetermined intervals and analyzed using sensitive analytical techniques to detect the presence of the chemotherapy drug.

  • Breakthrough Time: The time at which the drug is first detected on the collection side of the glove material is recorded as the breakthrough time.

  • Permeation Rate: The rate at which the drug permeates the glove material is calculated and reported in µg/cm²/min.

  • Acceptance Criteria: To be certified for use with chemotherapy drugs, the glove must demonstrate a permeation rate of less than 0.01 µg/cm²/min for a specified testing period.

ASTM F739: Permeation of Liquids and Gases Through Protective Clothing Materials

This standard test method is used to evaluate the resistance of protective clothing materials, such as gowns, to permeation by liquids and gases.

Objective: To measure the breakthrough detection time and permeation rate of a chemical through a protective clothing material.

Methodology:

  • Specimen Preparation: A flat specimen is taken from the protective clothing material, including seams and other discontinuous regions.

  • Test Apparatus: The specimen is placed in a permeation cell, separating a challenge chemical from a collection medium.

  • Continuous Contact: The challenge chemical is kept in continuous contact with one side of the specimen.

  • Data Collection: The collection medium is analyzed over time to determine when the chemical first breaks through the material and the rate of permeation.

  • Key Metrics: The results are reported as the standardized breakthrough time and the steady-state permeation rate.

OSHA 29 CFR 1910.134: Respirator Fit Testing

This regulation mandates that employers conduct fit testing for all employees required to wear tight-fitting respirators.

Objective: To ensure a proper seal between the respirator's facepiece and the user's face.

Methodology:

  • Respirator Selection: The user is allowed to select the most comfortable respirator from a variety of models and sizes.

  • Training: The user is trained on how to properly don the respirator, adjust the straps, and perform a user seal check.

  • Fit Test Protocols: The fit test is conducted using either a qualitative fit test (QLFT) or a quantitative fit test (QNFT).

    • QLFT (Pass/Fail): Relies on the user's sense of taste or smell to detect leakage of a test agent into the facepiece.

    • QNFT (Numerical Score): Uses an instrument to measure the amount of leakage into the facepiece and provides a numerical "fit factor."

  • Test Exercises: The user performs a series of exercises designed to simulate workplace movements, such as turning the head side to side, nodding up and down, and talking.

  • Record Keeping: The employer must maintain a record of the fit test results for each employee.

Operational and Disposal Plans

A systematic approach to the use and disposal of PPE is crucial for minimizing contamination and ensuring the safety of all laboratory personnel.

Personal Protective Equipment Workflow

The following diagram illustrates the logical workflow for the selection, use, and disposal of personal protective equipment when handling this compound.

PPE_Workflow This compound Handling: PPE Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing Sequence cluster_disposal Disposal A Conduct Risk Assessment B Select Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) A->B C 1. Gown B->C D 2. Respirator (if required) C->D E 3. Eye Protection D->E F 4. Inner Gloves (under cuff) E->F G 5. Outer Gloves (over cuff) F->G H Perform Experimental Procedures G->H I 1. Outer Gloves H->I J 2. Gown & Inner Gloves (peel off together) I->J K 3. Eye Protection J->K L 4. Respirator (if used) K->L M Dispose of all PPE in designated hazardous waste container L->M N Wash Hands Thoroughly M->N

PPE workflow for handling this compound.
Disposal of this compound Waste

All materials contaminated with this compound, including unused product, empty containers, and used PPE, must be treated as hazardous waste.

  • Segregation: Contaminated waste must be segregated from regular laboratory trash.

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.

  • PPE Disposal: All disposable PPE worn when handling this compound is considered contaminated and must be placed in a designated chemotherapy waste container immediately after removal. Never reuse disposable PPE.

  • Spill Cleanup: In the event of a spill, use a designated chemotherapy spill kit. All materials used for cleanup must also be disposed of as hazardous waste.

  • Incineration: Normal disposal is via incineration operated by an accredited disposal contractor. Waste, even in small quantities, should never be poured down drains or sewers.

  • Compliance: Disposal procedures must comply with all local, state, and federal regulations for hazardous waste.

By implementing these comprehensive safety measures, research institutions can foster a culture of safety and build deep trust with their personnel, ensuring that groundbreaking research can proceed without compromising the well-being of the scientists who make it possible.

References

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